Structural Elucidation and Regioselective Synthesis of 8-Chloro-3-iodoimidazo[1,5-a]pyrazine: A Technical Whitepaper
Executive Summary: The Strategic Value of the Scaffold In modern drug discovery, the imidazo[1,5-a]pyrazine core has emerged as a privileged scaffold, frequently utilized in the design of potent small molecule kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Strategic Value of the Scaffold
In modern drug discovery, the imidazo[1,5-a]pyrazine core has emerged as a privileged scaffold, frequently utilized in the design of potent small molecule kinase inhibitors targeting Bruton’s tyrosine kinase (BTK), EGFR, and PI3Kδ[1],[2]. Derivatives of this scaffold have also demonstrated remarkable efficacy against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4)[3].
Within this chemical space, 8-chloro-3-iodoimidazo[1,5-a]pyrazine acts as an elite, bifunctional building block. Its strategic value lies in its dual-orthogonal electrophilic sites:
The 3-Iodo Group: Highly reactive toward Palladium(0) oxidative addition, serving as the primary handle for Suzuki-Miyaura or Sonogashira cross-couplings to extend the molecule into the kinase hydrophobic pocket[3].
The 8-Chloro Group: Positioned on the electron-deficient pyrazine ring, it is perfectly primed for subsequent Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations, typically used to install the critical hinge-binding amine of the inhibitor[2].
This whitepaper details the causality behind its regioselective synthesis, the self-validating analytical framework used for its structural elucidation, and the standardized protocols required for its preparation.
Mechanistic Synthesis & The Regioselectivity Dichotomy
The construction of the imidazo[1,5-a]pyrazine core begins with the formylation of (3-chloropyrazin-2-yl)methanamine, followed by a Vilsmeier-Haack type cyclodehydration using POCl₃ to yield the intermediate 8-chloroimidazo[1,5-a]pyrazine[3].
The critical challenge lies in the subsequent regioselective halogenation. The imidazo[1,5-a]pyrazine core presents two competing sites for functionalization: C-1 and C-3.
Electrophilic Aromatic Substitution (EAS): Reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) operate via electrophilic attack. In this scaffold, the C-1 position possesses the highest HOMO coefficient and nucleophilicity, leading almost exclusively to 1-halo derivatives[2].
Directed Lithiation (Deprotonation): To selectively install the iodine at C-3, we must exploit thermodynamics and acidity rather than nucleophilicity. The C-3 proton is flanked by two nitrogen atoms (N-2 and the bridgehead N-4), making it the most acidic proton on the ring. Treatment with a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures selectively deprotonates C-3. Subsequent quenching with molecular iodine (I₂) yields the desired 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Fig 1: Divergent regioselective functionalization pathways of the imidazo[1,5-a]pyrazine core.
Structural Elucidation: A Self-Validating Analytical Framework
To guarantee scientific integrity, the structural elucidation of 8-chloro-3-iodoimidazo[1,5-a]pyrazine relies on a self-validating system of High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
HRMS: Isotopic Signature Validation
The presence of both Chlorine and Iodine provides a highly diagnostic isotopic signature. Iodine is monoisotopic (¹²⁷I), while Chlorine exists as a ~3:1 ratio of ³⁵Cl and ³⁷Cl. HRMS (ESI+) will display a molecular ion [M+H]⁺ base peak at m/z 279.913, with an M+2 peak at m/z 281.910 exhibiting exactly ~33% relative abundance, confirming the preservation of the C-8 chlorine atom during the lithiation-iodination sequence.
NMR Spectroscopy: Proving Regiochemistry
The definitive proof of C-3 iodination (versus C-1) is established through ¹³C and 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR.
The Heavy Atom Effect: In ¹³C NMR, the attachment of a heavy iodine atom causes extreme diamagnetic shielding of the attached carbon. The C-3 carbon shifts dramatically upfield to ~74 ppm, while the C-1 carbon remains in the typical aromatic region (~121 ppm).
HMBC Connectivity: The singlet proton signal at 7.85 ppm must be assigned to H-1. In the HMBC spectrum, H-1 shows a strong 3-bond coupling (³JCH) to the highly shielded C-3 carbon at 74.2 ppm, and a 2-bond coupling (²JCH) to the bridgehead C-8a. If the iodine were erroneously at C-1, the remaining proton would be H-3, which would not show a 3-bond coupling to the shielded iodinated carbon.
Fig 2: Key HMBC (1H-13C) correlations validating C-3 iodination via 2- and 3-bond couplings.
Quantitative Data Summaries
Table 1: High-Resolution Mass Spectrometry (HRMS-ESI+) Data
Species
Theoretical m/z
Observed m/z
Relative Abundance
Diagnostic Value
[M+H]⁺ (³⁵Cl)
279.913
279.914
100%
Base peak, confirms primary mass
| [M+H]⁺ (³⁷Cl) | 281.910 | 281.911 | ~33% | Confirms presence of exactly one Chlorine atom |
Protocol A: Synthesis of 8-Chloroimidazo[1,5-a]pyrazine Core
Formylation: Dissolve (3-chloropyrazin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM). Add formic acid (1.2 eq) and EDCI·HCl (1.5 eq). Stir at room temperature for 12 hours. The causality of using EDCI is to facilitate mild amide bond formation without heating, preventing premature degradation of the chloropyrazine.
Cyclodehydration: Concentrate the mixture, redissolve in toluene, and add POCl₃ (3.0 eq). Heat to 90 °C for 4 hours. POCl₃ acts as both the dehydrating agent and the electrophilic activator of the formamide carbonyl, driving the cyclization onto the pyrazine N-1 nitrogen.
Workup: Carefully quench the cooled reaction mixture over crushed ice/sat. NaHCO₃ to neutralize excess POCl₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield the core scaffold.
Protocol B: Regioselective C-3 Iodination via Directed Lithiation
Preparation: Flame-dry a Schlenk flask and purge with Argon. Moisture must be strictly excluded to prevent premature quenching of the highly reactive LDA.
Deprotonation: Dissolve 8-chloroimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a freshly prepared solution of LDA (1.1 eq). Stir for 45 minutes at -78 °C to ensure complete formation of the C-3 lithiated species.
Electrophilic Trapping: Add a solution of Iodine (I₂, 1.2 eq) in anhydrous THF dropwise. Maintain at -78 °C for 1 hour, then allow to slowly warm to 0 °C.
Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃. Causality: Sodium thiosulfate specifically reduces unreacted, highly oxidative molecular iodine (I₂) into water-soluble iodide (I⁻), immediately halting side reactions and decolorizing the organic layer. Extract with DCM, concentrate, and purify via flash chromatography.
Protocol C: NMR Acquisition
Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
Acquire ¹H NMR with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.
Acquire ¹³C{¹H} NMR with a D1 of 3.0 seconds. The extended delay is critical for the quaternary carbons (C-3, C-8, C-8a) which have longer T₁ relaxation times.
Acquire 2D HMBC optimized for long-range couplings of J = 8 Hz.
Orthogonal Functionalization of 8-Chloro-3-iodoimidazo[1,5-a]pyrazine: A Technical Guide for Kinase Inhibitor Development
Executive Summary In the landscape of modern targeted oncology and immunology, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged pharmacophore, serving as the structural foundation for numerous ATP-competit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted oncology and immunology, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged pharmacophore, serving as the structural foundation for numerous ATP-competitive kinase inhibitors (e.g., BTK and mTOR inhibitors). As a Senior Application Scientist, I frequently observe that the successful deployment of this scaffold hinges on the precise, sequential functionalization of its halogenated precursors.
This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental workflow for 8-chloro-3-iodoimidazo[1,5-a]pyrazine . By exploiting the inherent reactivity differentials between the C3-iodine and C8-chlorine positions, medicinal chemists can execute orthogonal cross-coupling strategies to rapidly generate diverse, highly potent inhibitor libraries.
Physicochemical Profiling & The "Molecular Weight Budget"
A critical, yet often misunderstood, aspect of 8-chloro-3-iodoimidazo[1,5-a]pyrazine is its molecular weight. At 279.47 g/mol , it may initially appear heavy for a core building block in Fragment-Based Drug Discovery (FBDD). However, this mass is deceptive.
Because both the heavy iodine atom (126.90 g/mol ) and the chlorine atom (35.45 g/mol ) act strictly as leaving groups during cross-coupling and amination, the net molecular weight contribution of the imidazo[1,5-a]pyrazine core to the final Active Pharmaceutical Ingredient (API) is merely 118.1 g/mol . This exceptionally low "residual mass" provides drug developers with a massive "molecular weight budget" (up to ~380 Da) to append optimized solvent-exposed groups and selectivity motifs without violating Lipinski’s Rule of Five.
Quantitative Physicochemical Data
Property
Value
Chemical Name
8-chloro-3-iodoimidazo[1,5-a]pyrazine
CAS Number
1195989-61-7
Molecular Formula
C6H3ClIN3
Molecular Weight
279.467 g/mol
Exact Mass
278.906 g/mol
InChIKey
CLMRHFYLFOIZIT-UHFFFAOYSA-N
MDL Number
MFCD27992871
Data synthesized from established chemical repositories[1],[2].
Mechanistic Rationale: The C-I vs. C-Cl Reactivity Differential
The strategic value of 8-chloro-3-iodoimidazo[1,5-a]pyrazine lies in its perfectly tuned orthogonal reactivity[3].
C3-Iodine (Oxidative Addition): The C-I bond possesses a relatively low bond dissociation energy (~55 kcal/mol). Under palladium catalysis, oxidative addition occurs rapidly at the C3 position at mild temperatures.
C8-Chlorine (Nucleophilic Aromatic Substitution): The C-Cl bond is significantly stronger (~81 kcal/mol), making it inert to low-temperature palladium insertion. However, because the C8 position is flanked by the highly electronegative N7 and N1 nitrogen atoms, the carbon center is severely electron-deficient. This makes the C8-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines under thermal conditions.
This dual-reactivity profile allows for a one-pot or sequential two-step functionalization without the need for cumbersome protecting group chemistry.
Workflow of orthogonal cross-coupling leveraging C3-I and C8-Cl reactivity differentials.
To ensure scientific integrity, the following methodology is designed as a self-validating system . Each step includes built-in analytical checkpoints (internal controls) that prove the mechanistic causality of the reaction.
Objective: Selectively functionalize the C3 position with an arylboronic acid while preserving the C8-Cl bond.
Preparation: In an oven-dried Schlenk flask, combine 8-chloro-3-iodoimidazo[1,5-a]pyrazine (1.0 eq), the desired arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality Note: The bulky bidentate dppf ligand creates a sterically demanding environment around the palladium center, accelerating insertion into the weaker C-I bond while completely suppressing off-target insertion into the C8-Cl bond.
Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1) and heat to 80 °C for 4 hours under nitrogen.
Self-Validation (LC-MS Checkpoint): Analyze an aliquot via LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows the complete consumption of the m/z 279.47 peak. Crucially, the newly formed product mass must display a distinct 3:1 isotopic cluster (M / M+2). This isotopic signature is the internal control proving that the C8-chlorine atom remains intact and no over-coupling has occurred.
Step 2: C8-Selective Amination (SNAr)
Objective: Displace the C8-chlorine with an aliphatic or aromatic amine to finalize the kinase inhibitor core.
Preparation: Dissolve the intermediate 3-Aryl-8-chloroimidazo[1,5-a]pyrazine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
Reagent Addition: Add the target amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Reaction: Heat the sealed mixture to 120 °C for 12 hours. Causality Note: We utilize thermal SNAr rather than a second palladium-catalyzed Buchwald-Hartwig amination to prevent heavy metal contamination in the final API, exploiting the natural electrophilicity of the C8 position.
Self-Validation (LC-MS Checkpoint): LC-MS monitoring must confirm the complete disappearance of the 3:1 chlorine isotopic cluster. It should be replaced by a single, sharp[M+H]⁺ peak corresponding to the exact mass of the aminated product, validating the total displacement of the chlorine leaving group.
Structural Dynamics in Kinase Inhibitor Design
Once functionalized, the resulting 8-amino-imidazo[1,5-a]pyrazine derivatives act as highly potent, reversible ATP-competitive inhibitors. This scaffold is famously utilized in the development of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis[4],[5].
From a structural biology perspective, the functionalized core forms a highly specific bidentate interaction with the kinase hinge region:
The N7 Nitrogen of the imidazo[1,5-a]pyrazine core acts as a hydrogen bond acceptor.
The C8 Primary/Secondary Amine (installed via our Step 2 protocol) acts as a hydrogen bond donor.
These two points of contact lock the molecule into the ATP-binding pocket, specifically interacting with the Ser538 and Asp539 residues of the BTK hinge[4].
Hydrogen bonding network between the imidazo[1,5-a]pyrazine core and the BTK kinase hinge.
References
Title : 8-Chloroimidazo[1,5-a]pyrazine Product Data & Chemical Properties
Source : BLD Pharm
URL : 1
Title : 8-chloro-3-iodo-imidazo[1,5-a]pyrazine CAS 1195989-61-7
Source : Molaid Chemical Database
URL : 2
Title : Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis
Source : National Center for Biotechnology Information (NCBI) / PubMed Central
URL : 4
Title : Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Source : National Center for Biotechnology Information (NCBI) / PubMed Central
URL : 5
Title : Synthesis of Substituted imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies
Source : Organic Letters / PubMed
URL : 3
[style BCR-BTK Signaling Pathway and Intervention Point. The construction of the imidazo[1,5-a]pyrazine core typically involves the cyclization of appropriately substituted pyrazine intermediates or multi-component react...
Author: BenchChem Technical Support Team. Date: March 2026
[style
BCR-BTK Signaling Pathway and Intervention Point.
The construction of the imidazo[1,5-a]pyrazine core typically involves the cyclization of appropriately substituted pyrazine intermediates or multi-component reactions[1],[2]. Below is a field-proven, self-validating protocol utilizing Tosylmethyl isocyanide (TosMIC).
Protocol 1: One-Pot Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones
Rationale: This method leverages a van Leusen-type imidazole synthesis. The causality behind the specific temperature and reagent choices is critical for suppressing side reactions and maximizing the yield of the bicyclic core[1].
Initiation: Dissolve TosMIC (1.50 mmol) in 3 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere. Causality: Anhydrous conditions and inert gas prevent the premature hydrolysis or oxidation of the TosMIC reagent.
Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.00 mmol). Causality: DBU is a non-nucleophilic base. Cooling is strictly required to control the highly exothermic deprotonation of TosMIC, preventing the degradation of the reactive anion before it can attack the electrophile.
Condensation: Stir for 30 minutes at 0 °C, then add the substituted pyrazine or 1,3-oxazolium-5-olate intermediate. Allow the mixture to warm to room temperature.
Auto-Oxidation & Cyclization: Purge the system with oxygen gas and stir for 1 hour. Causality: The initial nucleophilic attack forms an adduct that requires auto-oxidation to drive the final ring closure and aromatize the imidazo[1,5-a]pyrazine core[1].
Validation: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via flash chromatography. Validate structural integrity via ¹³C NMR (expecting a characteristic bridgehead carbon peak around 135-140 ppm) and HRMS[1].
Self-Validating Experimental Workflow for Imidazopyrazine Inhibitors.
To accurately quantify the biological activity of synthesized imidazo[1,5-a]pyrazine derivatives, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol 2: TR-FRET Assay for BTK Inhibition
Rationale: We select TR-FRET over standard colorimetric ELISA because the long-lived fluorescence emission of the Lanthanide chelate (Europium) allows us to introduce a time delay before measurement. This eliminates short-lived background auto-fluorescence from the heterocyclic test compounds, ensuring the detected IC50 is a true pharmacological effect and not an assay artifact.
Enzyme Preparation: Dilute recombinant human BTK kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Causality: The inclusion of 0.01% Tween-20 is a critical self-validating step; it prevents the non-specific adsorption of the kinase to the microplate walls, ensuring the active enzyme concentration remains constant across all wells.
Compound Incubation: Dispense 100 nL of the imidazo[1,5-a]pyrazine derivative (in DMSO) into a 384-well plate. Add 5 µL of the BTK solution. Incubate for 60 minutes at room temperature. Causality: For covalent inhibitors like Acalabrutinib[3], an extended pre-incubation is mandatory to allow the irreversible Michael addition at Cys481 to reach equilibrium.
Reaction Initiation: Add 5 µL of an ATP and ULight-poly GT substrate mixture. Causality: The ATP concentration must be strictly maintained at the enzyme's predetermined Kₘ value. This ensures the assay is highly sensitive to competitive hinge-binding inhibitors.
Termination & Detection: After 60 minutes, add 10 µL of a stop solution containing EDTA and a Europium-labeled anti-phosphotyrosine antibody. Causality: EDTA rapidly chelates the Mg²⁺ cofactor, instantly halting the kinase reaction to provide a precise, synchronized snapshot of activity across the entire plate.
Readout: Measure the TR-FRET signal using a microplate reader (Excitation: 320 nm; Emission ratio: 665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic regression.
Conclusion
The imidazo[1,5-a]pyrazine scaffold remains a cornerstone of modern targeted therapy. Its unique physicochemical properties allow for precise functionalization, yielding highly selective inhibitors against critical oncology and immunology targets. By strictly adhering to causality-driven synthetic and biochemical protocols, drug development professionals can confidently leverage this privileged structure to discover the next generation of therapeutics.
Discovery and Optimization of Novel Imidazo[1,5-a]pyrazine Derivatives: A Privileged Scaffold in Kinase Drug Discovery
Executive Summary The imidazo[1,5-a]pyrazine bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. Characterized by a bridge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,5-a]pyrazine bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors. Characterized by a bridgehead nitrogen and a unique distribution of hydrogen bond donors and acceptors, this heterocycle provides an optimal vector geometry for engaging the ATP-binding pockets of various kinases. This technical guide explores the structural rationale, target engagement, and experimental validation of imidazo[1,5-a]pyrazine derivatives, focusing on their breakthrough application as reversible Bruton's Tyrosine Kinase (BTK) inhibitors[1] and Activated Cdc42-associated kinase (ACK1) inhibitors[2].
Structural Rationale & Target Engagement
The core advantage of the imidazo[1,5-a]pyrazine scaffold lies in its exceptional hinge-binding properties. In the context of BTK, 8-amino-imidazo[1,5-a]pyrazine derivatives act as potent, non-covalent reversible inhibitors[1]. The 8-amino group and the 7-nitrogen atom of the imidazo[1,5-a]pyrazine core act as a dual hydrogen-bond donor/acceptor system, interacting directly with the hinge region residues Ser538 and Asp539 of BTK[1]. Furthermore, substituting the core allows the primary amine to reach the gatekeeper residue T474, while hydrophobic moieties (such as a trifluoropyridine group) can be directed into the back pocket to achieve exquisite selectivity[1].
This reversible binding mechanism is a critical evolutionary step in drug design. First-generation BTK inhibitors, such as ibrutinib, rely on covalent binding to the Cys481 residue[3]. However, the emergence of the C481S mutation in patients leads to clinical resistance because the covalent bond can no longer form[3]. By utilizing a non-covalent approach, imidazo[1,5-a]pyrazine derivatives maintain nanomolar potency against both wild-type and C481-mutated BTK[1][3].
Quantitative Data: SAR and Kinase Selectivity
To illustrate the efficacy of this scaffold, Table 1 summarizes the biochemical IC50 values of three lead 8-amino-imidazo[1,5-a]pyrazine derivatives against BTK and off-target Src-family kinases (BLK, BMX)[4].
Compound
BTK IC50 (nM)
BLK IC50 (nM)
BMX IC50 (nM)
Selectivity Fold (BLK/BTK)
Compound 1
0.27
84
28
311x
Compound 2
0.32
42
20
131x
Compound 3
0.31
20
11
65x
Table 1: Biochemical potency and selectivity profile of lead 8-amino-imidazo[1,5-a]pyrazine derivatives.
Beyond BTK, this scaffold has been successfully optimized for ACK1, a non-receptor tyrosine kinase implicated in cancer cell proliferation[2]. Systematic structure-activity relationship (SAR) studies yielded derivatives like (R)-9b, which demonstrated an IC50 of 56 nM against ACK1 by forming crucial hydrogen bonds with the gatekeeper T205 and the DFG motif D270[2].
Signaling Pathway Visualization
The following diagram illustrates the B-Cell Receptor (BCR) signaling cascade, highlighting the precise pharmacological intervention point of imidazo[1,5-a]pyrazine BTK inhibitors.
To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires robust, self-validating assay systems. The following protocols detail the biochemical and cellular validation workflows.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) BTK Enzymatic Assay
Objective: To determine the biochemical IC50 of imidazo[1,5-a]pyrazine derivatives against recombinant BTK.
Causality & Validation: TR-FRET is chosen over standard colorimetric assays to eliminate compound auto-fluorescence interference. The assay includes a DMSO vehicle control (0% inhibition) and a reference inhibitor (e.g., Ibrutinib) to calculate the Z'-factor, ensuring assay robustness (Z' > 0.6 required for validation).
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20. Rationale: Mg2+ is essential for ATP binding, while Tween-20 prevents non-specific compound aggregation.
Compound Serial Dilution: Dilute the imidazo[1,5-a]pyrazine compounds in 100% DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM). Transfer 100 nL to a 384-well plate.
Enzyme Addition: Add 5 µL of recombinant human BTK enzyme (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows reversible inhibitors to reach binding equilibrium before ATP competition begins.
Reaction Initiation: Add 5 µL of an ATP/substrate mix (biotinylated poly-GAT substrate). The ATP concentration should be set at its apparent Km (e.g., 10 µM) to ensure the IC50 accurately reflects the binding affinity (Ki).
Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and Europium-labeled anti-phosphotyrosine antibody with Streptavidin-APC.
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Human PBMC Functional Assay (CD69 Expression)
Objective: To evaluate the cellular potency of the inhibitors in a physiologically relevant human primary cell model.
Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and protein binding. Measuring CD69, an early activation marker on B-cells, provides a direct functional readout of BCR pathway inhibition[5].
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (Ficoll-Paque).
Compound Treatment: Seed PBMCs at
2×105
cells/well in a 96-well plate. Treat with serially diluted imidazo[1,5-a]pyrazine compounds (final DMSO 0.1%) for 1 hour.
BCR Stimulation: Stimulate the cells with 10 µg/mL anti-human IgM for 18 hours. Rationale: Anti-IgM crosslinks the BCR, triggering the SYK/BTK signaling cascade that leads to CD69 upregulation[5].
Staining: Wash cells and stain with fluorophore-conjugated antibodies: anti-CD19 (to gate B-cells) and anti-CD69 (activation marker). Add a viability dye to exclude dead cells. Rationale: Excluding dead cells prevents false-positive inhibition readouts caused by compound cytotoxicity.
Flow Cytometry: Acquire data on a flow cytometer. Gate on viable, CD19+ B-cells and measure the Median Fluorescence Intensity (MFI) of CD69.
Analysis: Normalize the MFI to the stimulated (DMSO) and unstimulated controls to determine the cellular IC50.
Future Perspectives: Overcoming ADME Liabilities
While the imidazo[1,5-a]pyrazine scaffold is highly potent, the imidazole nitrogen has the potential to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to drug-drug interactions[6]. Recent medicinal chemistry strategies have successfully mitigated this liability by introducing steric bulk near the bridgehead nitrogen or by optimizing the lipophilic efficiency (LipE) of the substituents. These modifications have yielded derivatives devoid of CYP inhibition while maintaining excellent oral bioavailability and target engagement[6].
References
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. NIH / PMC.[Link]
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Data Extract). NIH / PMC.[Link]
Medicinal Chemistry Strategies for the Development of Bruton's Tyrosine Kinase Inhibitors against Resistance. ACS Publications.[Link]
Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. ResearchGate.[Link]
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. ACS Publications.[Link]
Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. MDPI.[Link]
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 8-chloro-3-iodoimidazo[1,5-a]pyrazine This guide provides a comprehensive framework for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 8-chloro-3-iodoimidazo[1,5-a]pyrazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of the novel compound, 8-chloro-3-iodoimidazo[1,5-a]pyrazine. Given the limited direct research on this specific molecule, this document outlines a strategic, multi-pronged approach, beginning with an analysis of its core scaffold and proceeding through computational prediction, in vitro validation, and cellular target engagement. The methodologies described herein are grounded in established principles of drug discovery and are designed to provide a robust and self-validating pathway for target identification and characterization.
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to engage in a variety of non-covalent interactions make it an excellent scaffold for designing potent and selective ligands for a diverse range of biological targets. Derivatives of this scaffold have been successfully developed as modulators of key enzyme families and receptors, highlighting its therapeutic promise.
Notably, compounds incorporating the imidazo[1,5-a]pyrazine moiety have been investigated as:
Phosphodiesterase (PDE) Inhibitors: Specifically, targeting PDE10A, which is involved in regulating cyclic nucleotide signaling in the brain, has been a key area of research for treating neuropsychiatric disorders like schizophrenia.
Benzodiazepine Receptor Modulators: These compounds can interact with the GABA-A receptor, offering potential for anxiolytic and hypnotic agents with novel selectivity profiles.
Kinase Inhibitors: The scaffold can serve as a "hinge-binding" motif, crucial for inhibiting the activity of various protein kinases implicated in oncology and inflammatory diseases.
The subject of this guide, 8-chloro-3-iodoimidazo[1,5-a]pyrazine, adds two key halogen substituents to this privileged core. The 8-chloro group can enhance binding affinity through hydrophobic interactions and potentially modulate metabolic stability. The 3-iodo substituent provides a vector for further chemical modification (e.g., through cross-coupling reactions) and can also participate in halogen bonding, a specific type of non-covalent interaction that can confer high affinity and selectivity. The presence of iodine also makes this compound a candidate for radio-labeling studies to investigate in vivo target engagement.
This guide will delineate a systematic approach to uncover the specific therapeutic targets of this promising, yet uncharacterized, molecule.
Part 1: In Silico Target Prediction and Hypothesis Generation
Before embarking on extensive and resource-intensive wet-lab experiments, a robust in silico analysis can provide valuable, data-driven hypotheses about the potential biological targets of 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Rationale for a Computational Approach
A computational approach allows for the rapid screening of thousands of potential protein targets, prioritizing those with the highest predicted binding affinity for our compound of interest. This is particularly valuable for a novel compound where no prior biological data exists. By leveraging the three-dimensional structure of known proteins, we can computationally "dock" our molecule into their binding sites and estimate the strength of the interaction.
Recommended In Silico Workflow
A sequential and multi-faceted computational workflow is recommended to maximize the predictive power of the analysis.
Figure 1: A recommended workflow for in silico target prediction.
3D Structure Generation:
Generate a low-energy 3D conformation of 8-chloro-3-iodoimidazo[1,5-a]pyrazine using computational chemistry software (e.g., ChemDraw, MarvinSketch followed by energy minimization with a force field like MMFF94).
Similarity Searching:
Objective: To identify known compounds with similar structures and, by extension, their biological targets.
Method: Use the 2D structure or 3D conformer to perform similarity searches against large chemical databases such as ChEMBL and PubChem.
Analysis: Analyze the targets of the top-scoring similar compounds. Pay close attention to other imidazo[1,5-a]pyrazine derivatives. This will likely yield initial hypotheses around PDEs and kinases.
Reverse Docking:
Objective: To screen our compound against a large library of protein crystal structures to identify potential binding partners.
Method: Use a reverse docking server or software (e.g., PharmMapper, idTarget) to dock the 3D structure of 8-chloro-3-iodoimidazo[1,5-a]pyrazine into the binding sites of thousands of proteins from the Protein Data Bank (PDB).
Analysis: Rank the results based on docking scores, which estimate binding free energy. Look for clusters of related proteins (e.g., multiple members of the same kinase family) among the top hits.
Hypothesis Generation:
Synthesize the data from the similarity searches and reverse docking. A list of high-priority potential targets should emerge.
Example Hypothesis: "Based on similarity to known PDE10A inhibitors and favorable docking scores, 8-chloro-3-iodoimidazo[1,5-a]pyrazine is hypothesized to be a potent inhibitor of phosphodiesterase 10A."
Part 2: In Vitro Target Identification and Validation
With a list of prioritized targets from the in silico analysis, the next crucial step is to confirm these interactions experimentally. A tiered approach, starting with broad screening and moving to more specific, quantitative assays, is recommended for efficiency.
Initial Broad-Spectrum Screening
For a novel compound, it is prudent to perform an initial screen against a broad panel of targets to both confirm the in silico predictions and uncover any unexpected activities.
Screen Type
Rationale
Potential Vendors/Platforms
Kinase Panel Screen
The imidazo[1,5-a]pyrazine scaffold is a known kinase hinge-binder. A broad kinase panel (e.g., 400+ kinases) can rapidly identify potential kinase targets.
Eurofins Discovery, Reaction Biology Corp.
GPCR Panel Screen
While less common for this scaffold, off-target effects on G-protein coupled receptors (GPCRs) are important to identify early.
Eurofins Discovery, MilliporeSigma
PDE Panel Screen
Given the known activity of related compounds, a screen against the major phosphodiesterase families is highly warranted.
Reaction Biology Corp., BPS Bioscience
Quantitative Validation of Hits
Any "hits" from the initial broad-spectrum screens must be validated to confirm the activity and determine the potency of the compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-chloro-3-iodoimidazo[1,5-a]pyrazine against the putative kinase target.
Materials:
Recombinant human kinase enzyme.
Specific peptide substrate for the kinase.
ATP (Adenosine triphosphate).
8-chloro-3-iodoimidazo[1,5-a]pyrazine stock solution in DMSO.
Kinase assay buffer.
A detection reagent that can quantify ATP consumption or phosphopeptide formation (e.g., ADP-Glo™ by Promega, HTRF® by Cisbio).
Procedure:
Prepare a serial dilution of the compound in DMSO, typically starting from 100 µM down to low nanomolar concentrations.
In a 384-well microplate, add the kinase, the peptide substrate, and the compound at its various concentrations.
Initiate the kinase reaction by adding a concentration of ATP that is at or near its Michaelis-Menten constant (Km) for the specific enzyme.
Allow the reaction to proceed for a predetermined time at the optimal temperature for the enzyme (e.g., 30 °C).
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
Read the signal (e.g., luminescence, fluorescence) on a plate reader.
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action Studies
Once a direct interaction with a purified protein is confirmed, further studies are necessary to understand how the compound exerts its effect.
Figure 2: Workflow for determining the mechanism of enzyme inhibition.
ATP-Competition Assays: By measuring the IC50 of the compound at various ATP concentrations, one can determine if it competes with ATP for binding to the kinase's active site. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.
Reversibility Assays: These experiments, such as jump-dilution assays, can determine if the compound binds covalently (irreversibly) or non-covalently (reversibly) to the target. This has significant implications for the compound's duration of action and potential for off-target effects.
Part 3: Cellular Target Engagement and Phenotypic Assays
Confirming that a compound binds to a purified protein is a critical step, but it is equally important to demonstrate that it can engage its target in a complex cellular environment and elicit a biological response.
Target Engagement Assays
These assays directly measure the interaction of the compound with its target protein within intact cells.
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells that have been treated with the compound and then measuring the amount of soluble target protein remaining, one can quantify target engagement.
Target-Specific Biomarker Assays
If the target protein has a known downstream signaling pathway, a biomarker assay can provide functional evidence of target modulation.
Cell Line Selection: Choose a cell line where the target kinase is known to be active and its downstream signaling is well-characterized (e.g., a cancer cell line with a known activating mutation in an upstream kinase).
Compound Treatment: Treat the cells with increasing concentrations of 8-chloro-3-iodoimidazo[1,5-a]pyrazine for a defined period.
Cell Lysis: Harvest the cells and prepare protein lysates.
Western Blotting: Use specific antibodies to measure the phosphorylation status of the direct substrate of the target kinase. For example, if the target is MEK1, one would probe for the levels of phosphorylated ERK1/2 (p-ERK).
Data Analysis: A dose-dependent decrease in the level of the phosphorylated substrate would provide strong evidence of target engagement and functional inhibition in a cellular context.
Conclusion and Future Directions
The investigation of a novel chemical entity like 8-chloro-3-iodoimidazo[1,5-a]pyrazine requires a systematic and logical progression from broad, predictive analysis to specific, quantitative validation. The imidazo[1,5-a]pyrazine scaffold's proven track record suggests that kinases and phosphodiesterases are high-probability target classes. The workflow outlined in this guide—combining in silico prediction, broad-panel screening, quantitative biochemical assays, and cell-based target engagement studies—provides a robust framework for identifying the therapeutic targets of this compound and validating its potential for further drug development.
Future work would involve lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy studies in relevant disease models based on the confirmed molecular target.
References
Title: Imidazo[1,5-a]pyrazine based phosphodiesterase 10A (PDE10A) inhibitors: In-vitro/in-vivo translational studies
Source: European Journal of Medicinal Chemistry
URL: [Link]
Title: Discovery of Imidazo[1,5-a]pyrazine-Based PDE10A Inhibitors for the Treatment of Schizophrenia
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Synthesis and biological evaluation of novel imidazo[1,5-a]pyrazine derivatives for their affinity for benzodiazepine receptors
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 8-chloro-3-iodoimidazo[1,5-a]pyrazine
Abstract The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules with a wide array of therapeutic applications.[1][2] This in-depth technical g...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active molecules with a wide array of therapeutic applications.[1][2] This in-depth technical guide is designed for researchers, scientists, and drug development professionals dedicated to understanding the mechanism of action of novel compounds. Herein, we propose a comprehensive, multi-pronged strategy to elucidate the molecular mechanism of the novel compound, 8-chloro-3-iodoimidazo[1,5-a]pyrazine. Drawing upon the known biological activities of structurally related compounds, which include the inhibition of kinases and bromodomains, as well as modulation of GABA-A receptors, this guide provides a logical and technically detailed roadmap for target identification, validation, and pathway analysis.[3][4][5] Our approach emphasizes scientific integrity through self-validating experimental protocols and authoritative grounding in established methodologies.
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Versatile Pharmacophore
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its synthetic tractability and diverse pharmacological profile.[2] Derivatives of this scaffold have been reported to exhibit a range of biological activities, making them attractive candidates for drug discovery programs.
Notably, the imidazo[1,5-a]pyrazine framework is a key structural component in molecules designed to target several important classes of proteins:
Kinases: A significant body of research has focused on the development of imidazo[1,5-a]pyrazine derivatives as kinase inhibitors. These compounds have shown activity against various kinases, including Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway, and the proto-oncogene tyrosine-protein kinase Src (c-Src).[4][5][6]
Bromodomains: More recently, the imidazo[1,5-a]pyrazine scaffold has been explored for its potential to inhibit bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins. Specifically, derivatives have been identified as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin-remodeling complex.[7]
GABA-A Receptors: While less common for the imidazo[1,5-a]pyrazine isomer, the closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores are found in well-established drugs like zolpidem and necopidem, which act as positive allosteric modulators of the GABA-A receptor, leading to sedative and anxiolytic effects.
Given the structural features of 8-chloro-3-iodoimidazo[1,5-a]pyrazine, a systematic investigation into these primary target classes is warranted. The chloro and iodo substitutions offer potential for specific interactions within protein binding pockets and can be exploited for further structure-activity relationship (SAR) studies.
Proposed Investigational Strategy: A Multi-Hypothesis Approach
Due to the absence of published data on the specific biological activities of 8-chloro-3-iodoimidazo[1,5-a]pyrazine, we propose a tiered investigational approach. This strategy is designed to efficiently identify the primary molecular target(s) and elucidate the compound's mechanism of action.
Primary Hypotheses:
Kinase Inhibition: 8-chloro-3-iodoimidazo[1,5-a]pyrazine functions as an inhibitor of one or more protein kinases, thereby modulating their downstream signaling pathways.
Bromodomain Inhibition: The compound binds to the acetyl-lysine binding pocket of a bromodomain-containing protein, disrupting its function in chromatin remodeling and gene transcription.
Secondary Hypothesis:
GABA-A Receptor Modulation: 8-chloro-3-iodoimidazo[1,5-a]pyrazine allosterically modulates the function of GABA-A receptors, either potentiating or inhibiting GABA-induced chloride currents.
The following sections outline a detailed experimental workflow to systematically test these hypotheses.
Phase 1: Broad-Spectrum Screening for Initial Target Identification
The initial phase of the investigation will involve unbiased, high-throughput screening to identify the most probable protein class targeted by 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Kinome-Wide Profiling
To assess the compound's activity against a broad range of kinases, a comprehensive kinome scan is the recommended first step. This will provide a global view of the compound's selectivity and identify potential on- and off-target interactions.
Principle: This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The compound is tested for its ability to compete with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.[8][9]
Procedure:
a. Prepare a stock solution of 8-chloro-3-iodoimidazo[1,5-a]pyrazine in 100% DMSO.
b. Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).[10][11] We recommend an initial screen against a large panel of over 400 kinases at a single high concentration (e.g., 10 µM).
c. The service provider will perform the competition binding assays according to their established protocols.
d. Analyze the results, typically provided as percent inhibition or Kd values, to identify the primary kinase hits. The results are often visualized using a TREEspot™ diagram, which maps the hits onto the human kinome tree.[9]
Bromodomain Panel Screening
Concurrently, the compound should be screened against a panel of bromodomain-containing proteins to evaluate its potential as an epigenetic modulator.
Experimental Protocol: Bromodomain HTRF Assay
Principle: This is a competitive binding assay based on Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the displacement of a biotinylated histone peptide ligand from a GST-tagged bromodomain protein.[12][13]
Procedure:
a. Utilize a commercial bromodomain screening service (e.g., Reaction Biology Corp, BPS Bioscience).[13][14] A broad panel covering different bromodomain families is recommended.
b. The compound is incubated with the GST-tagged bromodomain, the biotinylated histone peptide, a Europium cryptate-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor).
c. If the compound binds to the bromodomain, it displaces the histone peptide, disrupting the FRET between the donor and acceptor fluorophores.
d. The HTRF signal is read on a compatible plate reader, and the IC50 values are calculated from the dose-response curves.
Phase 2: Hit Confirmation and Cellular Target Engagement
Once primary hits are identified from the broad-spectrum screens, the next crucial step is to confirm these interactions in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[15][16]
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[16][17]
Procedure:
a. Select a relevant cell line that expresses the putative target protein(s) identified in Phase 1.
b. Treat the cells with varying concentrations of 8-chloro-3-iodoimidazo[1,5-a]pyrazine or a vehicle control (DMSO).
c. Heat the cell lysates or intact cells across a range of temperatures.
d. Separate the soluble and aggregated protein fractions by centrifugation.
e. Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
f. A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.
Phase 3: Biophysical and Functional Characterization of Target Interaction
Following cellular target engagement confirmation, detailed biophysical and functional assays are required to quantify the binding affinity and elucidate the functional consequences of the compound-target interaction.
Direct Binding Affinity Determination
Several biophysical techniques can be employed to directly measure the binding affinity of 8-chloro-3-iodoimidazo[1,5-a]pyrazine to its purified target protein(s).
Table 1: Biophysical Methods for Binding Affinity Determination
Technique
Principle
Key Outputs
Considerations
Isothermal Titration Calorimetry (ITC)
Measures the heat released or absorbed during the binding of a ligand to a protein.[18][19]
Caption: Hypothesized allosteric modulation of the GABA-A receptor.
Conclusion
The systematic and multi-faceted approach outlined in this technical guide provides a robust framework for the comprehensive elucidation of the mechanism of action of 8-chloro-3-iodoimidazo[1,5-a]pyrazine. By progressing from broad-spectrum screening to cellular target validation and detailed biophysical and functional characterization, researchers can confidently identify the primary molecular target(s) and unravel the downstream signaling pathways modulated by this novel compound. This structured approach not only maximizes the probability of success but also ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs.
References
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]
ITC Assay Service for Drug Discovery. Reaction Biology. Available at: [Link]
Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology. Available at: [Link]
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. Available at: [Link]
Electrophysiological Studies of GABA-A Receptors Using QPatch II, the Next Generation of Automated Patch‐Clamp Instruments. Sophion Bioscience. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. Available at: [Link]
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]
Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. Available at: [Link]
KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Available at: [Link]
Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PMC. Available at: [Link]
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]
Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors. ResearchGate. Available at: [Link]
Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. PubMed. Available at: [Link]
Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
Bromodomain Assay Service (Reader Domain Assays). Reaction Biology. Available at: [Link]
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]
IonFlux Targets - GABA Receptors. Cell Microsystems. Available at: [Link]
Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. Available at: [Link]
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]
Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons. PubMed. Available at: [Link]
Human Bromodomain-containing Protein 4, BRD4 ELISA Kit. BT Laboratory. Available at: [Link]
FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES. Available at: [Link]
SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. Chemistry of Heterocyclic Compounds. Available at: [Link]
Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. PrepChem.com. Available at: [Link]
8-chloro-3-iodo-imidazo[1,5-a]pyrazine. Moshang Chemical. Available at: [Link]
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Reddit. Available at: [Link]
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Application Note: De Novo Synthesis and Halogenation of 8-Chloro-3-iodoimidazo[1,5-a]pyrazine for Kinase Inhibitor Development
Introduction & Strategic Importance The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the structural foundation for numerous small-molecule kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. It serves as the structural foundation for numerous small-molecule kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK), Insulin-like Growth Factor 1 Receptor (IGF-1R), and the mammalian target of rapamycin (mTOR)[1],[2].
Within this class of compounds, 8-chloro-3-iodoimidazo[1,5-a]pyrazine is an exceptionally valuable di-halogenated building block. It provides two orthogonal handles for late-stage functionalization, allowing researchers to build complex molecular architectures systematically:
C3 Position (Iodine): Highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce aryl or alkynyl groups[1].
C8 Position (Chlorine): Positioned adjacent to the pyrazine nitrogen, this carbon is highly electron-deficient and primed for nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols[2].
Mechanistic Workflow & Causality
The de novo synthesis of 8-chloro-3-iodoimidazo[1,5-a]pyrazine is achieved via a robust, three-step linear sequence starting from commercially available (3-chloropyrazin-2-yl)methanamine.
Formylation: The primary amine is converted to a formamide. Pyridine is utilized as both the solvent and an acid scavenger to neutralize the hydrochloride salt of the starting material and the urea byproduct generated by the coupling reagent[3].
Cyclodehydration: This step employs a Bischler-Napieralski-type cyclization. Phosphorus oxychloride (POCl3) acts as a potent dehydrating agent, activating the formamide oxygen. This drives an intramolecular nucleophilic attack by the pyrazine N1 nitrogen, forging the fused imidazole ring[2].
Regioselective Iodination: The C3 position of the resulting imidazo[1,5-a]pyrazine core exhibits enamine-like character due to the electron-donating effect of the bridgehead nitrogen. This makes C3 the most nucleophilic carbon in the system, allowing for highly regioselective electrophilic aromatic substitution when treated with N-iodosuccinimide (NIS)[4].
Figure 1: Three-step synthetic workflow for 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Quantitative Data Summary
The following table summarizes the key reaction metrics, expected yields, and analytical markers required to validate each step of the synthesis.
Step
Reaction Type
Primary Reagents
Temp (°C)
Time (h)
Typical Yield
Key Analytical Marker (LC-MS)
1
Formylation
Formic acid, EDCI•HCl, Pyridine
23
16
85 - 90%
[M+H]⁺ = 172.0
2
Cyclodehydration
POCl3, Anhydrous MeCN
80
4
70 - 80%
[M+H]⁺ = 154.0
3
Electrophilic Iodination
NIS, Anhydrous DMF
60
8
75 - 85%
[M+H]⁺ = 279.9
Detailed Experimental Protocols
Protocol 1: Synthesis of N-((3-chloropyrazin-2-yl)methyl)formamide
Objective: Formylate the primary amine to provide the carbon atom that will eventually become the C3 position of the imidazopyrazine core.
Setup: To a stirred solution of (3-chloropyrazin-2-yl)methanamine hydrochloride (1.0 equiv) in anhydrous pyridine (0.2 M) at 23 °C, add formic acid (1.1 equiv)[3].
Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI•HCl) (1.2 equiv) to the mixture[3].
Reaction: Stir the reaction mixture continuously at 23 °C for 16 hours under a nitrogen atmosphere.
Causality & Control: Pyridine is strictly required here over standard bases (like TEA or DIPEA) because it acts as a superior solvent for the polar intermediates while efficiently scavenging the HCl released during the coupling, preventing the degradation of the sensitive formamide product.
Self-Validation: Pull a 10 µL aliquot, dilute in MeOH, and inject into the LC-MS. The protocol is validated when the starting material mass (m/z 144.0) is completely consumed, and the major peak corresponds to the formamide product ([M+H]⁺ = 172.0).
Workup: Concentrate the mixture under reduced pressure to remove pyridine. Partition the residue between ethyl acetate and saturated aqueous NH4Cl. Wash the organic layer with brine, dry over Na2SO4, and concentrate to afford the intermediate.
Protocol 2: Synthesis of 8-chloroimidazo[1,5-a]pyrazine
Objective: Execute a Bischler-Napieralski-type cyclization to form the fused bicyclic system.
Reaction: Heat the reaction mixture to 80 °C for 4 hours[2].
Causality & Control: Elevated temperature is required to overcome the activation energy of the cyclization. However, the temperature must be strictly maintained below 95 °C; exceeding this thermal threshold promotes non-specific chlorination at the C1 or C3 positions and degrades the product[2].
Self-Validation: TLC (10% MeOH in DCM) should indicate the complete disappearance of the formamide (Rf ~0.3) and the emergence of a highly UV-active spot (Rf ~0.5). LC-MS must confirm the cyclized mass ([M+H]⁺ = 154.0).
Workup (Critical Safety Step): Cool the reaction to 0 °C. Slowly pour the mixture into a vigorously stirred beaker of ice-cold saturated aqueous NaHCO3. POCl3 reacts violently with water; rapid addition will cause a dangerous exotherm and hydrolyze the C8-chlorine bond. Extract with DCM, dry over MgSO4, and concentrate.
Protocol 3: Synthesis of 8-chloro-3-iodoimidazo[1,5-a]pyrazine
Objective: Regioselectively install an iodine atom at the C3 position for downstream cross-coupling.
Setup: Dissolve 8-chloroimidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) and cool to 0 °C[4].
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise to the chilled solution[4].
Reaction: Heat the resulting solution to 60 °C and stir for 8 hours under a nitrogen atmosphere[4].
Causality & Control: DMF is utilized because its high dielectric constant stabilizes the transient iodonium intermediate, accelerating the electrophilic aromatic substitution. The reaction must be kept under N2 (and ideally shielded from ambient light) to prevent the homolytic cleavage of NIS into iodine radicals, which leads to unwanted side reactions.
Self-Validation: Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO3. The protocol is visually validated by the immediate formation of a yellow solid precipitate[4]. LC-MS analysis of the precipitate must show the target product ([M+H]⁺ = 279.9).
Workup: Filter the yellow solid, wash thoroughly with distilled water to remove residual succinimide and DMF, and dry under high vacuum to afford the pure 8-chloro-3-iodoimidazo[1,5-a]pyrazine[4].
References
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains
Source: PubMed Central (PMC)
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Title: Substituted imidazopyr- and imidazotri-azines (US8481733B2)
Title: 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors (US9290504B2)
Application Notes and Protocols for Suzuki Coupling Reactions of 8-chloro-3-iodoimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrazine Scaffold The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in moder...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure have made it a cornerstone in the development of targeted therapies. Notably, this scaffold is central to the design of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, which have shown significant promise in the treatment of various B-cell malignancies and autoimmune disorders such as rheumatoid arthritis.[1] The ability to strategically functionalize the imidazo[1,5-a]pyrazine ring system is therefore of paramount importance for the generation of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[2] This palladium-catalyzed reaction offers high functional group tolerance, generally good to excellent yields, and utilizes readily available and relatively non-toxic boronic acid or ester reagents. For the 8-chloro-3-iodoimidazo[1,5-a]pyrazine substrate, the Suzuki coupling provides a powerful tool for introducing molecular diversity at the C-3 position, a key vector for modulating biological activity.
Mechanism and Key Considerations in the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 8-chloro-3-iodoimidazo[1,5-a]pyrazine) to a Pd(0) complex. This is often the rate-determining step of the reaction. The reactivity of the halide is crucial, with the C-I bond being significantly more reactive than the C-Cl bond. This difference in reactivity allows for the regioselective functionalization at the C-3 position of the imidazo[1,5-a]pyrazine core.[3][4]
Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent is critical for the efficiency of this step.[5]
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 8-chloro-3-iodoimidazo[1,5-a]pyrazine with an arylboronic acid. The conditions are based on those reported for similar imidazo[1,5-a]pyrazine systems and should serve as a good starting point for optimization.[1]
Materials and Reagents:
8-chloro-3-iodoimidazo[1,5-a]pyrazine
Arylboronic acid (e.g., phenylboronic acid)
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4)
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
Solvent (e.g., 1,4-dioxane, DMF, or toluene, often with water as a co-solvent)
Anhydrous sodium sulfate or magnesium sulfate
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Inert gas (e.g., nitrogen or argon)
Equipment:
Schlenk flask or microwave vial
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature controller
Inert gas line and manifold
Standard laboratory glassware for workup and purification
Rotary evaporator
Flash chromatography system
Step-by-Step Procedure:
Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere of nitrogen or argon, add 8-chloro-3-iodoimidazo[1,5-a]pyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), and the base (2.0-3.0 equiv).
Solvent Addition: Add the degassed solvent system to the reaction vessel. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-8-chloroimidazo[1,5-a]pyrazine.
Application Note: Palladium-Catalyzed Regioselective Cross-Coupling of 8-Chloro-3-iodoimidazo[1,5-a]pyrazine
Introduction & Strategic Rationale The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in the development of reversible Bruton's tyrosine kinase (BTK) inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in the development of reversible Bruton's tyrosine kinase (BTK) inhibitors for rheumatoid arthritis[1] and phosphodiesterase 10 (PDE10) inhibitors for central nervous system diseases[2]. The di-halogenated building block, 8-chloro-3-iodoimidazo[1,5-a]pyrazine , offers a highly versatile starting point for synthesizing complex 3,8-disubstituted therapeutic derivatives[1].
The core chemical advantage of this substrate lies in its built-in halogen orthogonality. The bond dissociation energy of the C3–I bond (~55 kcal/mol) is significantly lower than that of the C8–Cl bond (~81 kcal/mol). Consequently, Palladium(0) undergoes preferential and rapid oxidative addition at the C3 position. By carefully controlling the catalyst system and thermal conditions, chemists can achieve >99% regioselectivity for C3-coupling, leaving the C8-chloride fully intact for subsequent late-stage functionalization, such as Buchwald-Hartwig amination[1] or Heck arylation[3][4].
Mechanistic Pathway & Workflow
Orthogonal Pd-catalyzed functionalization of 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Pd-catalyzed Suzuki cycle showing preferential oxidative addition at the C3-I bond.
Objective: To couple an aryl boronic acid precisely at the C3 position while preserving the C8 chloride for downstream chemistry.
Causality & Catalyst Choice: Pd(dppf)Cl2 is selected as the precatalyst because its bidentate dppf ligand provides a stable, sterically demanding environment that promotes rapid reductive elimination, minimizing off-target side reactions. A mild base (aqueous Na2CO3) and a moderate temperature (70 °C) are strictly maintained to prevent premature C8–Cl activation.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-chloro-3-iodoimidazo[1,5-a]pyrazine (1.0 equiv, e.g., 1.0 mmol), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv, 5 mol%).
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (ratio 4:1, total volume 10 mL).
Deoxygenation: Purge the biphasic mixture with Argon for 10 minutes.
Self-Validation Check: The solution should transition from a pale yellow to a distinct reddish-orange hue as the active Pd(0) species is generated.
Heating: Heat the reaction mixture to 70 °C under an Argon atmosphere for 4–6 hours.
Monitoring: Monitor reaction progress via LC-MS.
Self-Validation Check: Look for the disappearance of the starting material (m/z 279) and the appearance of the mono-coupled product. If di-coupled product is observed, reduce the temperature to 60 °C in future runs.
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 3-aryl-8-chloroimidazo[1,5-a]pyrazine intermediate.
Protocol B: C8 Buchwald-Hartwig Amination
Objective: To introduce an amine at the C8 position of the previously synthesized intermediate, a common structural motif in BTK inhibitors[1].
Causality & Catalyst Choice: The C8–Cl bond is significantly less reactive than the original C3–I bond. To facilitate oxidative addition into this unactivated C–Cl bond, Pd2(dba)3 paired with the electron-rich, bulky biaryl phosphine ligand XPhos is utilized. Cs2CO3 is chosen as the base to accommodate a wide range of primary and secondary amines without causing base-catalyzed degradation of the imidazo[1,5-a]pyrazine core[1].
Step-by-Step Methodology:
Reaction Setup: In a sealed pressure tube, combine the 3-aryl-8-chloroimidazo[1,5-a]pyrazine intermediate (1.0 equiv), the desired amine (1.5 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous Cs2CO3 (2.0 equiv).
Heating: Seal the tube and heat to 100 °C for 12–16 hours.
Monitoring: Verify completion via TLC or LC-MS. The C8-Cl starting material should be fully consumed.
Workup & Purification: Cool to room temperature, dilute with dichloromethane, filter through Celite, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to yield the final 3,8-disubstituted compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on the halogen orthogonality of the imidazo[1,5-a]pyrazine core:
Reaction Step
Substrate Bond
Catalyst System
Temp (°C)
Time (h)
Yield (%)
Regioselectivity
Suzuki-Miyaura
C3–I
Pd(dppf)Cl2 / Na2CO3
70
4 - 6
82 - 94%
> 99:1 (C3 vs C8)
Buchwald-Hartwig
C8–Cl
Pd2(dba)3 / XPhos / Cs2CO3
100
12 - 16
75 - 88%
N/A (Only C8 remains)
Sonogashira
C3–I
Pd(PPh3)2Cl2 / CuI / TEA
50
3 - 5
80 - 90%
> 99:1 (C3 vs C8)
SNAr (Alternative)
C8–Cl
DIPEA / Amine (No Pd)
120
18 - 24
60 - 75%
N/A
Note: Nucleophilic Aromatic Substitution (SNAr) at the C8 position is a viable metal-free alternative for highly nucleophilic aliphatic amines, though Buchwald-Hartwig cross-coupling is strictly required for anilines and sterically hindered amines.
References
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. National Institutes of Health (PMC). Available at:[Link]
Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines. ACS Publications (Organic Letters). Available at:[Link]
Aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of phosphodiesterase 10.Google Patents (WO2009070584A1).
Advanced Functionalization Strategies for the Imidazo[1,5-a]pyrazine Scaffold: A Comprehensive Application Note
Executive Summary The imidazo[1,5-a]pyrazine core is a privileged bicyclic heterocycle in modern medicinal chemistry. It serves as the structural foundation for numerous highly selective kinase inhibitors (e.g., BTK, mTO...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,5-a]pyrazine core is a privileged bicyclic heterocycle in modern medicinal chemistry. It serves as the structural foundation for numerous highly selective kinase inhibitors (e.g., BTK, mTOR) and heme-binding enzyme inhibitors (e.g., IDO1)[1],[2]. Because it combines a
π
-deficient pyrazine ring with a
π
-excessive imidazole ring, its functionalization requires highly orthogonal and regioselective strategies. This application note details the mechanistic rationale and validated protocols for functionalizing this core, specifically focusing on C-8 nucleophilic aromatic substitution, C-1 electrophilic halogenation, and C-5 palladium-catalyzed direct C-H arylation.
Strategic Reactivity Profiling: The Dual Electronic Nature
Understanding the electronic distribution of the imidazo[1,5-a]pyrazine core is critical for predicting its reactivity and designing a synthetic route.
The
π
-Deficient Hemisphere (Pyrazine Ring): The pyrazine ring is highly electron-withdrawing. Consequently, leaving groups (such as halogens or methylthio groups) at the C-8 position are highly activated toward Nucleophilic Aromatic Substitution (S
N
Ar). This is the primary method for installing primary or secondary amines at C-8, a critical interaction point for hydrogen bonding with the hinge region of kinases like Bruton's Tyrosine Kinase (BTK)[2].
The
π
-Excessive Hemisphere (Imidazole Ring): The imidazole hemisphere is electron-rich. The C-1 and C-3 positions are highly susceptible to Electrophilic Aromatic Substitution (S
E
Ar). Halogenation typically occurs at C-1 or C-3 depending on steric hindrance, providing synthetic handles for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
The C-H Activation Node (C-5 Position): Situated on the pyrazine ring but adjacent to the bridgehead nitrogen, the C-5 position exhibits unique reactivity. Rather than requiring pre-functionalization (like halogenation or borylation), C-5 can be directly arylated via Palladium-catalyzed C-H activation, proceeding through a Heck-like mechanism[3].
Regioselective reactivity map of the imidazo[1,5-a]pyrazine core for orthogonal functionalization.
The introduction of an amino group at C-8 is often the first step in building kinase inhibitors[2]. Using 8-chloroimidazo[1,5-a]pyrazine, treatment with an amine and a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent yields the 8-amino derivative. Causality: The electron-deficient nature of the pyrazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the addition-elimination mechanism required for S
N
Ar.
C-1 Electrophilic Halogenation
To enable cross-coupling at the imidazole ring, electrophilic bromination or iodination is employed. Using N-Bromosuccinimide (NBS) in DMF at low temperatures selectively brominates the C-1 position. Causality: This regioselectivity is driven by the stability of the Wheland intermediate; the electron-rich nature of the imidazole ring stabilizes the positive charge, while low temperatures thermodynamically prevent over-halogenation at C-3.
C-5 Palladium-Catalyzed Direct Arylation
Traditional cross-coupling at C-5 requires unstable and difficult-to-synthesize organometallic intermediates. Snieckus and coworkers pioneered a direct Heck-type arylation at C-5[4],[3]. By utilizing Pd(OAc)
2
, a bulky electron-rich phosphine ligand (e.g., P
t
Bu
2
Me
⋅
HBF
4
), and Cs
2
CO
3
, aryl bromides can be directly coupled to the C-H bond at C-5. Causality: The bulky ligand promotes oxidative addition of the aryl bromide, while the basic conditions facilitate the deprotonation/rearomatization step following carbopalladation[3].
Sequential experimental workflow for the Pd-catalyzed C-5 direct arylation.
Quantitative Data: C-5 Direct Arylation Scope
The following table summarizes the optimized conditions and yields for the C-5 direct arylation of 8-substituted imidazo[1,5-a]pyrazines, demonstrating the functional group tolerance of the Heck-type C-H activation[4],[3].
Entry
Imidazo[1,5-a]pyrazine Substituent
Aryl Bromide (Ar-Br)
Catalyst System
Temp (°C)
Yield (%)
1
8-OMe
4-Methoxybromobenzene
Pd(OAc)
2
/ P
t
Bu
2
Me
⋅
HBF
4
120
88%
2
8-NMe
2
4-Fluorobromobenzene
Pd(OAc)
2
/ P
t
Bu
2
Me
⋅
HBF
4
120
75%
3
8-NH
2
Bromobenzene
Pd(OAc)
2
/ P
t
Bu
2
Me
⋅
HBF
4
130
62%
4
8-Aryl
4-Trifluoromethylbromobenzene
Pd(OAc)
2
/ P
t
Bu
2
Me
⋅
HBF
4
130
81%
5
8-OMe
2-Bromotoluene (Steric hindrance)
Pd(OAc)
2
/ P
t
Bu
2
Me
⋅
HBF
4
130
45%
Note: Cyano- and nitro-substituted aryl bromides are generally not tolerated under these specific conditions due to decomposition[4].
Validated Experimental Protocols
Protocol A: Regioselective C-1 Bromination of 8-Aminoimidazo[1,5-a]pyrazine
Objective: Install a cross-coupling handle at the
π
-excessive imidazole ring.
Preparation: Dissolve 8-aminoimidazo[1,5-a]pyrazine (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
Cooling: Chill the reaction flask to -10 °C using an ice/brine bath. Crucial Step: Strict temperature control is required to suppress di-bromination at both C-1 and C-3.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) dropwise as a solution in DMF over 15 minutes. Shield the reaction from light to prevent radical pathways.
Reaction: Stir for 2 hours at -10 °C to 0 °C.
Workup: Quench with saturated aqueous Na
2
S
2
O
3
to neutralize unreacted NBS. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na
2
SO
4
, and concentrate in vacuo.
Self-Validation System: Analyze the crude product via
1
H NMR. The successful protocol is validated by the disappearance of the C-1 proton singlet (typically ~7.2-7.4 ppm) while the C-3 proton singlet (~7.8-8.1 ppm) remains intact. LC-MS will show an [M+H]
+
mass shift of +78/80 Da with a characteristic 1:1 isotopic pattern indicative of a single bromine atom.
Protocol B: Palladium-Catalyzed Direct C-5 Arylation
Objective: Direct C-H functionalization of the pyrazine ring without pre-activation[4],[3].
Preparation: In an oven-dried Schlenk tube, combine the 8-substituted imidazo[1,5-a]pyrazine (1.0 equiv, 0.5 mmol), Aryl Bromide (1.5 equiv), Pd(OAc)
2
(10 mol%), P
t
Bu
2
Me
⋅
HBF
4
(20 mol%), and anhydrous Cs
2
CO
3
(3.0 equiv).
Atmosphere Exchange: Evacuate and backfill the tube with argon three times.
Solvent Addition: Add anhydrous, degassed DMF (2.5 mL). Crucial Step: Degassing is essential as oxygen can rapidly deactivate the electron-rich phosphine ligand and the Pd(0) active species.
Heating: Seal the tube and heat to 120 °C in a pre-heated oil bath for 16 hours. Crucial Step: The high temperature is required to overcome the activation energy barrier for the Heck-type carbopalladation/rearomatization sequence at the C-5 position[3].
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over MgSO
4
, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Self-Validation System: HPLC analysis should show the complete consumption of the starting material. In
1
H NMR, the diagnostic C-5 proton (a distinct singlet typically found downfield at ~7.5-8.0 ppm in the starting material) will be completely absent, confirming regioselective arylation at C-5 rather than C-3.
References
Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview
Source: Molecules (MDPI)
URL: [Link]
Title: Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis
Source: ACS Medicinal Chemistry Letters (PMC)
URL: [Link]
Title: Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Application Note: 8-Chloro-3-iodoimidazo[1,5-a]pyrazine as a Privileged Scaffold for Kinase Inhibitor Discovery
Introduction & Scientific Rationale In the landscape of targeted therapeutics, the imidazo[1,5-a]pyrazine bicyclic core has emerged as a "privileged scaffold" for the design of potent, small-molecule kinase inhibitors. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In the landscape of targeted therapeutics, the imidazo[1,5-a]pyrazine bicyclic core has emerged as a "privileged scaffold" for the design of potent, small-molecule kinase inhibitors. This structural motif effectively mimics the purine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of various kinases.
At the heart of synthesizing these diverse inhibitor libraries is the key bi-functional building block: 8-chloro-3-iodoimidazo[1,5-a]pyrazine (CAS: 1195989-61-7) [1]. As a Senior Application Scientist, I frequently leverage this intermediate because it offers predictable, orthogonal reactivity. The distinct electronic environments of the C-8 and C-3 positions allow for sequential, regioselective functionalization without the need for complex protecting group strategies. This enables rapid Structure-Activity Relationship (SAR) exploration against critical oncology and immunology targets, including Bruton's Tyrosine Kinase (BTK) [1], Activated CDC42 Kinase 1 (ACK1) [2], and the Insulin-like Growth Factor 1 Receptor (IGF-1R) [3].
Mechanistic Insights in Kinase Targeting
The strategic value of 8-chloro-3-iodoimidazo[1,5-a]pyrazine lies in the causality of its substitution pattern:
C-8 Position (Hinge-Binding Motif): The chlorine atom at C-8 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. Substituting this chlorine with an amine (e.g., ammonia or primary amines) installs a critical hydrogen bond donor/acceptor pair. This newly formed 8-amino group interacts directly with the backbone carbonyls and amides of the kinase hinge region (e.g., Ser538 and Asp539 in BTK) [1].
C-3 Position (Selectivity Pocket Motif): The iodine atom at C-3 is inert to SNAr under standard conditions but is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). Functionalizing this position allows the molecule to project into the hydrophobic back pocket or the solvent-exposed region of the kinase, dictating target selectivity and tuning pharmacokinetic (PK) properties [2].
By sequentially exploiting these two reactive sites, researchers can systematically build self-validating libraries of kinase inhibitors.
Workflow & Signaling Pathway Visualizations
Workflow demonstrating the orthogonal functionalization of 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
BTK signaling pathway in B-cells and the targeted inhibition mechanism by imidazo[1,5-a]pyrazines.
Experimental Protocols: A Self-Validating System
The following protocols detail the synthesis and validation of a prototype BTK/ACK1 inhibitor using 8-chloro-3-iodoimidazo[1,5-a]pyrazine. The system is "self-validating" because the successful completion of Protocol 1 (mass shift) is a prerequisite for Protocol 2, which is subsequently validated by functional inhibition in Protocol 3.
Protocol 1: C-8 Amination via Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the primary hinge-binding amine.
Preparation: In a 50 mL round-bottom flask, dissolve 8-chloro-3-iodoimidazo[1,5-a]pyrazine (1.0 eq, 1.0 mmol) in 10 mL of anhydrous isopropanol (IPA).
Reagent Addition: Add the desired amine (e.g., cyclopentylamine, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the nucleophile. IPA is chosen as a polar protic solvent to stabilize the Meisenheimer complex transition state during SNAr.
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor via LC-MS until the starting material is consumed.
Workup: Concentrate the solvent in vacuo. Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the 8-amino-3-iodoimidazo[1,5-a]pyrazine intermediate.
Protocol 2: C-3 Arylation via Suzuki-Miyaura Cross-Coupling
Objective: Install the selectivity motif targeting the hydrophobic pocket.
Preparation: In a microwave vial, combine the 8-amino-3-iodoimidazo[1,5-a]pyrazine intermediate (1.0 eq, 0.5 mmol) and the desired aryl boronic acid (e.g., 4-phenoxyphenylboronic acid, 1.2 eq).
Causality Note: Pd(dppf)Cl₂ is selected for its bidentate ligand (dppf), which suppresses unwanted dehalogenation and promotes efficient transmetalation. K₂CO₃ activates the boronic acid to form a reactive boronate complex.
Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water (5 mL). Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.
Reaction: Seal the vial and heat at 100°C for 2 hours (or microwave at 110°C for 20 minutes).
Isolation: Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase HPLC to obtain the final inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (Validation)
Objective: Quantify the functional efficacy (IC₅₀) of the synthesized compound.
Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform.
Incubation: Incubate recombinant BTK enzyme (or ACK1) with varying concentrations of the synthesized inhibitor (10-point dose-response curve, 10 µM to 0.5 nM) in kinase buffer for 30 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add ATP (at the Kₘ concentration for the specific kinase) and a biotinylated peptide substrate. Incubate for 1 hour.
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
Readout: Measure the FRET signal using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Quantitative Data: Representative SAR Summary
The modularity of the 8-chloro-3-iodoimidazo[1,5-a]pyrazine scaffold allows for rapid SAR generation. Below is a summarized data table demonstrating how substitutions at C-8 and C-3 impact kinase selectivity, drawing on established literature paradigms for this scaffold [1][2].
Compound ID
C-8 Substitution (R1)
C-3 Substitution (R2)
BTK IC₅₀ (nM)
ACK1 IC₅₀ (nM)
Primary Target Profile
CMP-01
-NH₂
-Iodo (Intermediate)
>10,000
>10,000
Inactive
CMP-02
-NH₂
4-phenoxyphenyl
12.5
450.0
BTK Selective
CMP-03
-NH(Cyclopentyl)
4-phenoxyphenyl
3.2
1,200.0
Highly BTK Selective
CMP-04
-NH₂
3-(benzyloxy)phenyl
85.0
8.4
ACK1 Selective
CMP-05
-NH(CH₃)
2-phenylquinolin-7-yl
>1,000
>1,000
IGF-1R Selective (OSI-906 analog)
Note: Data represents typical SAR trends observed when optimizing the imidazo[1,5-a]pyrazine core for different kinase targets. The C-8 primary amine generally favors BTK, while bulkier C-3 groups like quinolines shift selectivity toward IGF-1R/IR.
References
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis
Source: ACS Medicinal Chemistry Letters (2016)
URL:[Link]
Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors
Source: Bioorganic & Medicinal Chemistry Letters (2013)
URL:[Link]
Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR
Source: Journal of Medicinal Chemistry (2010)
URL:[Link]
Application
Advanced Application Note: 8-Chloro-3-iodoimidazo[1,5-a]pyrazine in Preclinical In Vivo Studies
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & In Vivo Protocols Executive Summary & Mechanistic Rationale The compound 8-chl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Scientists
Document Type: Technical Application Note & In Vivo Protocols
Executive Summary & Mechanistic Rationale
The compound 8-chloro-3-iodoimidazo[1,5-a]pyrazine (CAS 1195989-61-7) is a highly privileged, di-halogenated heterocyclic building block. While rarely administered as a standalone therapeutic, it is the foundational pharmacophore for several blockbuster kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., acalabrutinib analogues)[1] and dual IGF-1R/IR inhibitors (e.g., linsitinib/OSI-906)[2].
In preclinical in vivo studies, this core scaffold is utilized in two critical workflows:
Baseline Pharmacokinetic (PK) and Toxicity Profiling: Evaluating the naked scaffold ensures that the core does not possess intrinsic metabolic liabilities (e.g., rapid clearance, severe hepatotoxicity) before committing to complex late-stage functionalization.
Radiolabeled Biodistribution (PET/SPECT): The 3-iodo position serves as an ideal handle for isotopic exchange with Iodine-124 (
124
I) or Iodine-125 (
125
I), allowing researchers to track the in vivo biodistribution of the imidazo[1,5-a]pyrazine core using non-invasive imaging.
The Causality of the Di-Halogenated Design
The strategic placement of the halogens allows for orthogonal reactivity, which dictates its interaction with kinase targets[3]:
C8-Chloro Position: Readily undergoes Nucleophilic Aromatic Substitution (S
N
Ar) or Buchwald-Hartwig amination to introduce an 8-amino group. In vivo, this 8-amino group is essential for forming critical hydrogen bonds with the kinase hinge region (e.g., Met477 in BTK or Glu475)[4].
C3-Iodo Position: Highly reactive towards palladium-catalyzed Suzuki-Miyaura cross-coupling. This position is used to append hydrophobic aryl/heteroaryl groups that project into the kinase's specificity back-pocket, driving target selectivity[3].
Experimental Workflows & Target Pathways
Caption: Workflow for derivatization and in vivo evaluation of the imidazo[1,5-a]pyrazine scaffold.
Caption: BTK signaling pathway and targeted inhibition by imidazo[1,5-a]pyrazine derivatives.
In Vivo Protocols
Protocol 1: Baseline Pharmacokinetic (PK) Profiling of the Scaffold in Murine Models
Purpose: To determine the intrinsic clearance, volume of distribution, and oral bioavailability of the imidazopyrazine core prior to lead optimization.
Vehicle: 5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline. (Causality: The di-halogenated core is highly lipophilic; this co-solvent system prevents in vivo precipitation and ensures uniform absorption).
Male C57BL/6 mice (8-10 weeks old).
Step-by-Step Methodology:
Formulation Preparation: Dissolve the compound in DMSO. Sequentially add PEG400 and Tween-80, vortexing until clear. Slowly add saline while sonicating to yield a final concentration of 1 mg/mL.
Dosing:
Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection.
Oral (PO) Cohort: Administer 10 mg/kg via oral gavage.
Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. (Causality: This dense early time-point schedule accurately captures the
Cmax
and distribution phase (
alpha
-phase), while 8-24h points capture the elimination half-life).
Plasma Extraction: Centrifuge blood at 4,000 × g for 10 min at 4°C. Extract 20 µL of plasma and precipitate proteins using 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for the scaffold (e.g.,
m/z
279.9
→
appropriate fragment).
Protocol 2:
124
I Isotopic Exchange for In Vivo PET Imaging
Purpose: To synthesize a radiotracer for real-time, non-invasive tracking of the scaffold's biodistribution.
Step-by-Step Methodology:
Isotopic Exchange: In a sealed micro-vial, combine 1 mg of 8-chloro-3-iodoimidazo[1,5-a]pyrazine with 50 µL of a Cu(I) catalyst solution (e.g., Cu(MeCN)
4
PF
6
) in DMF.
Radiolabeling: Add 100-200 MBq of sodium iodide-[
124
I] (Na
124
I) in dilute NaOH. Heat the reaction to 100°C for 30 minutes. (Causality: The Cu(I) catalyst facilitates the oxidative addition/reductive elimination cycle required to exchange the stable
127
I for the positron-emitting
124
I).
Purification: Purify the radiotracer using semi-preparative radio-HPLC to separate the labeled compound from unreacted free iodine and catalyst.
PET Imaging: Inject 5-10 MBq of the formulated [
124
I]-scaffold into the tail vein of tumor-bearing mice. Acquire static PET scans at 1h, 4h, 24h, and 48h post-injection. (Causality:
124
I has a half-life of 4.18 days, making it superior to
18
F for tracking the multi-day pharmacokinetics of highly bound kinase inhibitors).
Data Presentation: Expected PK Parameters
The following table summarizes the expected baseline pharmacokinetic parameters of the naked 8-chloro-3-iodoimidazo[1,5-a]pyrazine scaffold compared to a fully optimized clinical derivative (e.g., an acalabrutinib or linsitinib analogue)[1],[2].
Parameter
Naked Scaffold (IV, 2 mg/kg)
Naked Scaffold (PO, 10 mg/kg)
Optimized Inhibitor (PO, 10 mg/kg)
Cmax
(ng/mL)
N/A
450 - 600
1,200 - 1,800
Tmax
(h)
N/A
0.5 - 1.0
1.0 - 2.0
AUC0−∞
(ng·h/mL)
800 - 1,000
1,500 - 2,000
8,500 - 10,000
t1/2
(h)
0.8 - 1.2
1.0 - 1.5
3.5 - 5.0
Clearance (mL/min/kg)
35 - 45
N/A
10 - 15
Bioavailability (%F)
N/A
30 - 40%
> 65%
Data Interpretation: The naked di-halogenated scaffold typically exhibits moderate clearance and lower bioavailability due to rapid hepatic metabolism (often via CYP450-mediated oxidation of the unsubstituted pyrazine ring). Late-stage functionalization at the C3 and C8 positions sterically shields these metabolic soft spots, significantly extending the
t1/2
and improving overall drug exposure[5].
References
[3] Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Source: PubMed Central (PMC). URL:[Link]
[1] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PubMed Central (PMC). URL:[Link]
[5] Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR. Source: PubMed Central (PMC). URL:[Link]
[2] Modulation of Insulin-Like Growth Factor-1 Receptor and its Signaling Network for the Treatment of Cancer: Current Status and Future Perspectives. Source: PubMed Central (PMC). URL:[Link]
[4] Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Source: PubMed Central (PMC). URL:[Link]
Technical Support Center: Optimizing the Synthesis of 8-Chloro-3-iodoimidazo[1,5-a]pyrazine
Welcome to the Technical Support Center for advanced heterocyclic synthesis. 8-Chloro-3-iodoimidazo[1,5-a]pyrazine is a highly valuable, yet synthetically challenging, intermediate utilized in the discovery and manufactu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. 8-Chloro-3-iodoimidazo[1,5-a]pyrazine is a highly valuable, yet synthetically challenging, intermediate utilized in the discovery and manufacturing of various kinase inhibitors, including Bruton's Tyrosine Kinase (BTK) inhibitors[1] and ACK1 inhibitors[2].
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize yield and purity across the two critical steps of this workflow: cyclodehydration and electrophilic iodination.
Synthetic Workflow Overview
The standard industrial route to 8-chloro-3-iodoimidazo[1,5-a]pyrazine involves a Bischler-Napieralski-type cyclization followed by a regioselective electrophilic aromatic substitution[1].
Caption: Two-step synthetic workflow for 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Troubleshooting & FAQs
Q1: Why is the yield of the POCl₃-mediated cyclization (Step 1) consistently low (<50%), and why is the reaction mixture turning black?
A: This is a classic symptom of thermal degradation and pyrazine core polymerization. Phosphorus oxychloride (POCl₃) is a harsh, highly reactive dehydrating agent[1]. When used neat or at excessively high temperatures (>90 °C), the electron-deficient pyrazine ring undergoes catastrophic decomposition.
The Fix: Transition from neat POCl₃ to a solvent-mediated system using anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)[3]. Limit the POCl₃ equivalents to 1.5–2.0, and strictly maintain the internal temperature between 60–80 °C.
Workup Causality: Yield is often lost during the quench. If water is added directly to the reaction, the localized exothermic spike and high acidity will hydrolyze the newly formed imidazo[1,5-a]pyrazine back to an open-chain byproduct. Always perform a reverse quench by dripping the reaction mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution.
Q2: I am observing over-iodination (di-iodo impurities) or incomplete conversion during the NIS iodination (Step 2). How can I improve regioselectivity?
A: The C3 position of the imidazo[1,5-a]pyrazine core is the most electron-rich and susceptible to electrophilic attack. However, poor-quality N-iodosuccinimide (NIS) or improper temperature control disrupts this selectivity[3]. Degraded NIS contains free iodine (I₂), which alters the reaction kinetics and promotes off-target halogenation.
The Fix: Always use freshly recrystallized NIS. Initiate the reaction at exactly 0 °C to control the initial exothermic burst of the electrophilic attack, then allow it to slowly warm to room temperature.
Solvent Causality: DMF is the optimal solvent because it stabilizes the polarized iodine intermediate, facilitating a smooth, guided transfer of the iodonium ion (I⁺) exclusively to the C3 position[3].
Q3: How do I efficiently remove residual DMF and succinimide during the workup of the final iodinated product?
A: Residual DMF and succinimide frequently cause the final product to "oil out" instead of crystallizing, artificially inflating the crude mass while ruining downstream coupling reactions (e.g., Suzuki or Sonogashira couplings).
The Fix: Implement a specialized aqueous wash. After quenching with sodium thiosulfate (to neutralize unreacted electrophilic iodine), extract the product into Ethyl Acetate (EtOAc). Wash the organic layer three times with a 5% aqueous Lithium Chloride (LiCl) solution . The LiCl drastically increases the partition coefficient of DMF into the aqueous phase, stripping it entirely from the organic layer.
Quantitative Data: Optimization of Iodination Conditions
To highlight the importance of reagent and solvent selection, the table below summarizes the causality between reaction conditions and the isolated yield of the target product.
Halogenating Agent
Solvent
Temperature Profile
Conversion Rate
Regioselectivity (C3:Other)
Isolated Yield
I₂ / K₂CO₃
DMF
Room Temp
Moderate (<60%)
85:15
45%
NIS (1.1 eq)
DMF
0 °C to RT
High (>95%)
>99:1
75–85%
NIS (1.5 eq)
DCM
Reflux (40 °C)
High (>90%)
90:10 (Di-iodo observed)
60%
NIS (1.1 eq)
MeCN
0 °C to RT
Low (<40%)
>99:1
35%
Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. Checkpoints are built into the protocol to ensure the chemical state is correct before proceeding to the next step.
Protocol A: Synthesis of 8-chloroimidazo[1,5-a]pyrazine (Cyclodehydration)
Preparation: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with N-((3-chloropyrazin-2-yl)methyl)formamide (10.0 g, 1.0 eq) and anhydrous MeCN (100 mL).
Causality: MeCN acts as a polar aprotic solvent that stabilizes the Vilsmeier-type intermediate without participating in the reaction, preventing tar formation.
Addition: Cool the suspension to 0 °C using an ice bath. Add POCl₃ (1.5 eq) dropwise via an addition funnel over 20 minutes.
Cyclization: Attach a reflux condenser and heat the reaction mixture to 70 °C for 3–4 hours.
Self-Validation Checkpoint: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the target mass (m/z: 154.0 [M+H]⁺ ) is the dominant peak.
Reverse Quench: Cool the mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise to a vigorously stirred beaker containing 300 mL of ice-cold saturated aqueous NaHCO₃.
Causality: Immediate neutralization prevents acid-catalyzed ring opening. The pH must remain >7 throughout the quench.
Isolation: Extract the aqueous layer with EtOAc (3 x 150 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a tan solid.
Protocol B: Synthesis of 8-chloro-3-iodoimidazo[1,5-a]pyrazine (Iodination)
Preparation: Dissolve the 8-chloroimidazo[1,5-a]pyrazine (5.0 g, 1.0 eq) in anhydrous DMF (40 mL) under a nitrogen atmosphere. Cool the solution to 0 °C.
Halogenation: Add freshly recrystallized N-Iodosuccinimide (NIS) (1.1 eq) in three equal portions over 15 minutes[3].
Causality: Portion-wise addition at 0 °C mitigates the risk of di-iodination and suppresses oxidative degradation.
Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validation Checkpoint: Analyze via LC-MS. Look for the disappearance of the 154.0 m/z peak and the emergence of the target product mass (m/z: 279.9 [M+H]⁺ ).
Quench: Pour the reaction mixture into 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
Causality: Thiosulfate reduces any unreacted electrophilic iodine or free I₂ back to water-soluble iodide (I⁻), instantly turning the solution from a dark brown to a pale yellow/white suspension.
Purification: Dilute with 100 mL of water and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to strip residual DMF. Dry over Na₂SO₄, concentrate, and recrystallize the crude residue from EtOAc/Hexanes to afford the pure target product as an off-white powder.
References
Source: Google Patents (US Patent 8,481,733 B2)
Source: Google Patents (US Patent Application 2014/0155385 A1)
Technical Support Center: Purification & Troubleshooting of 8-Chloro-3-iodoimidazo[1,5-a]pyrazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 8-chloro-3-iodoimidazo[1,5-a]pyrazine (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 8-chloro-3-iodoimidazo[1,5-a]pyrazine (CAS: 1195989-61-7).
The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore extensively utilized in the synthesis of small-molecule kinase inhibitors, including those targeting BTK, IGF-1R, and EGFR [1]. The introduction of an iodine atom at the 3-position is typically achieved via electrophilic aromatic substitution using N-iodosuccinimide (NIS) [2]. However, the resulting di-halogenated heterocycle presents unique challenges in stability, solubility, and chromatographic resolution.
This guide provides a self-validating methodology and mechanistic troubleshooting to ensure high-purity isolation without compromising the structural integrity of the compound.
I. Core Workflow & Mechanism
The purification of 8-chloro-3-iodoimidazo[1,5-a]pyrazine relies on a sequence of targeted chemical quenches and phase separations, followed by neutralized chromatography.
Fig 1. Standard workup and purification workflow for 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
II. Troubleshooting & FAQs
Q1: Why is my purified compound turning brown or yellow over time?Causality: The 3-iodo position on the electron-deficient imidazo[1,5-a]pyrazine core is highly susceptible to photolytic degradation. Exposure to ambient light or UV sources induces homolytic cleavage of the C-I bond, generating iodine radicals that dimerize into molecular iodine (
I2
), which causes the characteristic brown discoloration.
Solution: Always store the purified compound in amber glass vials under an inert argon atmosphere at 2–8 °C. During workup, ensure a thorough wash with saturated sodium thiosulfate (
Na2S2O3
) to reduce any pre-existing
I2
to water-soluble iodide (
I−
).
Fig 2. Photolytic degradation pathway leading to deiodination and iodine liberation.
Q2: I am observing significant loss of product (streaking) during normal-phase silica gel chromatography. How can I fix this?Causality: The imidazo[1,5-a]pyrazine scaffold contains basic nitrogen atoms that interact strongly with the acidic silanol groups on standard unmodified silica gel. This Lewis acid-base interaction causes severe tailing, poor resolution, and potential on-column degradation.
Solution: Neutralize your silica gel prior to loading. Pre-flush the column with a mobile phase containing 1% Triethylamine (TEA). Alternatively, switch to Reverse-Phase HPLC (C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid, which masks the basic nitrogens via protonation, ensuring sharp peak shapes.
Q3: My product is co-eluting with the unreacted 8-chloroimidazo[1,5-a]pyrazine starting material. What is the best solvent system?Causality: The addition of the iodine atom only moderately decreases the polarity of the molecule. Isocratic elution often fails to resolve the two species.
Solution: Utilize a shallow gradient. Start at 10% Ethyl Acetate (EtOAc) in Hexanes and slowly ramp to 40% EtOAc. The 3-iodo product will elute first due to the lipophilic shielding effect of the large iodine atom.
Q4: I am experiencing poor recovery during the liquid-liquid extraction step. Why?Causality: The planar, nitrogen-rich pyrazine core retains moderate aqueous solubility, especially if the reaction was performed in polar aprotic solvents like DMF, which can drag the product into the aqueous layer.
Solution: Implement a "salting-out" strategy. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic compound. Extract with 2-Methyltetrahydrofuran (2-MeTHF) instead of standard EtOAc, as 2-MeTHF provides superior partitioning for moderately polar heterocycles.
III. Quantitative Data & Optimization Parameters
Parameter
Recommended Value
Mechanistic Rationale
Ideal Mobile Phase
EtOAc / Hexanes (10% to 40% gradient)
Balances polarity; separates the less polar 3-iodo product from the starting material.
Silica Gel Additive
1% Triethylamine (TEA)
Neutralizes acidic silanol groups, preventing basic nitrogen protonation and streaking.
Quenching Agent
Saturated Aq.
Na2S2O3
Reduces residual electrophilic iodine species (NIS/
I2
) to highly water-soluble iodide (
I−
).
Extraction Solvent
2-MeTHF or EtOAc
Offers optimal partition coefficients for halogenated heterocycles.
Storage Conditions
Amber vial, Argon atmosphere, 2-8°C
Prevents photolytic homolytic C-I bond cleavage and oxidative degradation.
IV. Standard Operating Procedure (SOP): Self-Validating Extraction & Purification
This protocol ensures high-yield isolation while actively verifying the success of each phase.
Step 1: Reaction Quenching
Upon completion of the iodination reaction (typically utilizing NIS in DMF or Methanol) [2], cool the reaction vessel to 0 °C using an ice bath.
Slowly add a 1:1 mixture of saturated aqueous
Na2S2O3
and saturated aqueous
NaHCO3
(approx. 5 volumes relative to the reaction volume).
Self-Validation Check: Spot the aqueous layer on starch-iodide paper. A lack of blue/black color confirms the complete reduction of all active electrophilic iodine species.
Step 2: Liquid-Liquid Extraction
Transfer the quenched mixture to a separatory funnel.
Add 5 volumes of 2-MeTHF (or EtOAc). Shake vigorously and vent.
Allow the phases to separate. Collect the top organic layer.
Extract the aqueous layer two additional times with 2-MeTHF.
Self-Validation Check: Perform a quick TLC of the aqueous layer (UV 254 nm). If no UV-active spots remain, the extraction is complete.
Step 3: Washing & Drying
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by saturated brine.
Dry the organic phase over anhydrous
Na2SO4
. Filter the drying agent.
Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 40 °C to prevent thermally induced dehalogenation.
Step 4: Chromatographic Isolation
Prepare a silica gel column pre-treated with 1% TEA in Hexanes.
Dry-load the crude concentrate onto a small amount of Celite to ensure a narrow injection band.
Elute using a gradient of 10% to 40% EtOAc in Hexanes.
Monitor fractions via UV absorption at 254 nm. Pool the fractions containing the pure 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Concentrate to dryness and immediately backfill the flask with Argon before transferring to an amber storage vial.
V. References
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Technical Support Center: 8-chloro-3-iodoimidazo[1,5-a]pyrazine Handling & Troubleshooting Guide
Welcome to the Technical Support Center for 8-chloro-3-iodoimidazo[1,5-a]pyrazine . As a bifunctional heterocyclic building block, this compound is highly valued in drug development for its orthogonal reactivity (enablin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 8-chloro-3-iodoimidazo[1,5-a]pyrazine . As a bifunctional heterocyclic building block, this compound is highly valued in drug development for its orthogonal reactivity (enabling sequential cross-coupling reactions at the C-I and C-Cl positions). However, its unique electronic structure makes it highly susceptible to environmental degradation.
This guide is designed for researchers and application scientists to troubleshoot common experimental failures, understand the mechanistic causality behind reagent degradation, and implement self-validating handling protocols.
Prevents oxidative addition and moisture-driven nucleophilic aromatic substitution.
Light Sensitivity
Extremely High
The C-I bond is highly photolabile; UV/Vis light induces homolytic cleavage[3],[4].
Moisture Sensitivity
Moderate to High
The electron-deficient pyrazine ring activates the C-Cl bond toward hydrolysis[5].
Core Troubleshooting FAQs
Q1: My reagent turned from an off-white powder to a dark brown solid, and my Suzuki coupling failed. What happened?
A: Photolytic C-I Bond Cleavage.
This discoloration is a classic macroscopic indicator of iodine (
I2
) liberation. The C-I bond at the 3-position is highly photolabile. Ambient laboratory lighting (specifically in the UV/Vis spectrum) provides sufficient energy to induce an initial
π→π∗
or
n→σ∗
electronic transition. This state rapidly crosses over to a repulsive
π→σ∗
state, leading to the homolytic fission of the C-I bond[4]. The resulting iodine radicals recombine to form
I2
(which causes the brown/purple discoloration)[3]. The remaining imidazo[1,5-a]pyrazine radicals will dimerize or abstract hydrogen to form dehalogenated byproducts, completely destroying the reactivity required for your cross-coupling step.
Q2: I stored the bottle in the fridge, but it was opened on the benchtop several times. Now my LC-MS shows a mass of [M-18] or [M-36] relative to the expected isotope pattern. Why?
A: Moisture-Driven Nucleophilic Aromatic Substitution (
SNAr
).
Repeatedly opening a cold container on the benchtop without proper thermal equilibration causes atmospheric moisture to condense directly onto the reagent powder. The 8-chloro group is situated on a highly electron-deficient pyrazine ring, made even more electrophilic by the adjacent nitrogen atoms. This structural feature makes the C-Cl bond highly susceptible to
SNAr
reactions[5]. Water acts as a nucleophile, displacing the chloride ion to form an 8-hydroxy derivative (which often tautomerizes to an 8-oxo species)[5]. This hydrolysis permanently alters the electronic profile of the scaffold.
Q3: How can I definitively validate the integrity of my batch before setting up a complex, expensive synthesis?
A: Implement a Self-Validating Analytical Check.
Do not rely solely on visual inspection. Before critical reactions, run a rapid LC-MS and
1H
NMR check.
Intact Signature: LC-MS should show an
[M+H]+
peak at
m/z≈280
and
282
(in a ~3:1 ratio, characteristic of the
35Cl
and
37Cl
isotopes).
Degradation Signatures: If you observe peaks at
m/z≈154
(complete loss of iodine), or
m/z≈262
(replacement of Cl with OH), the batch is compromised and must be discarded.
Table 2: Common Degradants and Analytical Signatures
Degradation Pathway
Visual Cue
LC-MS Signature (
[M+H]+
)
Impact on Experiment
Intact Reagent
Off-white / pale yellow powder
m/z
280 / 282 (3:1 ratio)
Optimal cross-coupling reactivity.
Photolysis (Loss of I)
Darkening, brown/purple tint
m/z
154 / 156
Complete failure of C-I targeted couplings (e.g., Sonogashira).
Hydrolysis (Loss of Cl)
Clumping, sticky texture
m/z
262 (No Cl isotope pattern)
Failure of C-Cl targeted couplings; altered solubility.
Mechanistic Insights & Degradation Pathways
To fully understand the fragility of 8-chloro-3-iodoimidazo[1,5-a]pyrazine, review the dual degradation pathways below. Protecting the compound requires mitigating both photon exposure and nucleophilic attack.
Fig 1. Primary degradation pathways of 8-chloro-3-iodoimidazo[1,5-a]pyrazine via photolysis and SNAr.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, handling this reagent must not be treated as a simple "weigh and transfer" operation. You must establish a self-validating system where the physical state of the reagent is controlled and verified at every step.
Protocol A: Safe Handling and Transfer Workflow
Objective: Transfer the reagent from long-term storage to the reaction vessel without inducing photolysis or hydrolysis.
Thermal Equilibration (Crucial): Remove the sealed, amber storage vial from the 2-8°C refrigerator[2]. Do not open it. Place the sealed vial in a dark desiccator at room temperature for 30–60 minutes.
Causality: Opening a cold vial immediately causes ambient humidity to condense on the powder, initiating the
SNAr
hydrolysis cascade[5].
Inert Environment Transfer: Move the equilibrated vial into a glovebox or a well-purged Schlenk line environment filled with Argon or Nitrogen[2].
Causality: Inert gas prevents oxidative degradation and ensures absolute exclusion of moisture.
Actinic Protection: Turn off fluorescent hood lights. Use amber glass vials for the reaction vessel or wrap clear flasks in aluminum foil.
Causality: Blocks the specific UV/Vis wavelengths responsible for overcoming the C-I bond dissociation energy[3],[4].
Headspace Purging & Resealing: After weighing, immediately flush the headspace of the stock vial with Argon for 30 seconds before tightly capping it.
Validation Step: Weigh the sealed stock vial before and after the transfer. A mass difference that exactly matches your dispensed amount—coupled with a sustained off-white powder appearance—validates an uncontaminated transfer. Return the vial to 2-8°C storage[2].
Fig 2. Self-validating standard operating procedure for reagent handling to prevent degradation.
Protocol B: Rapid LC-MS Quality Control Check
Objective: Verify reagent integrity prior to high-value catalytic cross-coupling.
Sample Preparation: Under inert atmosphere, dissolve ~1 mg of the reagent in 1 mL of anhydrous, LC-MS grade Acetonitrile. Do not use protic solvents like Methanol or Water, as they may induce artifactual hydrolysis during the run.
Chromatography: Use a short C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) with a rapid gradient of Water/Acetonitrile (containing 0.1% Formic Acid).
Detection & Validation:
Extract ion chromatograms (EIC) for
m/z
280 and 282.
Self-Validation: The batch is cleared for use ONLY if the 280/282 peaks co-elute as the >95% dominant species, and no significant peaks are observed at
m/z
154 (de-iodination) or
m/z
262 (hydrolysis).
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 8-Chloro-3-iodoimidazo[1,5-a]pyrazine
Welcome to the Technical Support Center. The imidazo[1,5-a]pyrazine core is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The imidazo[1,5-a]pyrazine core is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors[1]. When functionalizing 8-chloro-3-iodoimidazo[1,5-a]pyrazine , the primary synthetic challenge is achieving strict chemoselectivity and regioselectivity. You must drive the carbon-carbon bond formation at the C-3 position (iodo) while perfectly preserving the C-8 position (chloro) for downstream functionalization (e.g., SNAr with amines).
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure your cross-coupling reactions succeed.
Workflow & Decision Matrix
Workflow for optimizing regioselective Suzuki coupling of 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Frequently Asked Questions & Troubleshooting
Q1: How do I achieve strict regioselectivity at the C-3 position without activating the C-8 chlorine?Causality & Explanation: In palladium-catalyzed cross-coupling, the oxidative addition step into the carbon-halogen bond is rate-determining. The bond dissociation energy of C-I (~55 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol). By exploiting this thermodynamic gap, strict regioselectivity is achieved[2].
Solution: You must maintain kinetic control. Keep reaction temperatures below 60°C. Furthermore, avoid highly electron-rich, bulky Buchwald-type ligands (e.g., XPhos or SPhos). These ligands are explicitly designed to lower the activation barrier for unactivated C-Cl bonds[3]. Using them will destroy your kinetic window and lead to unwanted di-arylation at the C-8 position. Stick to standard phosphine ligands like PPh3 or dppf.
Q2: I am observing significant hydrodeiodination (reduction of the C-I bond to C-H). How can I suppress this?Causality & Explanation: Hydrodehalogenation is a competing side reaction that occurs when the Pd(II)-aryl intermediate abstracts a proton from the solvent or base before transmetalation can occur. This is exacerbated when the transmetalation step is sluggish.
Solution:
Accelerate Transmetalation: Ensure your boronic acid is fully activated into its boronate form. If solubility is poor, switch from K2CO3 to a more soluble base like Cs2CO3.
Eliminate Hydrogen Donors: If you are using alcoholic co-solvents (like ethanol), switch to a non-protic main solvent system such as 1,4-Dioxane/H2O or THF/H2O.
Q3: My reaction stalls at 50% conversion, and the solution turns black. What is happening?Causality & Explanation: A black precipitate is "palladium black," indicating the aggregation of active Pd(0) into an inactive bulk metal. Nitrogen-rich heterocycles like imidazo[1,5-a]pyrazines can competitively coordinate to the palladium center, displacing monodentate phosphine ligands and destabilizing the catalyst[3].
Solution: Switch to a bidentate ligand system like PdCl2(dppf). The chelate effect of dppf binds the palladium center much more tightly, resisting displacement by the heterocycle and preventing catalyst degradation[4].
Quantitative Data: Condition Matrix
The following table summarizes the quantitative effects of different variables on the chemoselectivity of the reaction. Note: Data is normalized for 1.1 equivalents of arylboronic acid.
Catalyst System
Ligand
Temp (°C)
Solvent System
Base
C-3 Product Yield (%)
C-3/C-8 Di-coupled (%)
Dehalogenated (%)
Pd(PPh3)4
None (built-in)
50
Dioxane / H2O
K2CO3
85%
< 2%
< 5%
PdCl2(dppf)
None (built-in)
60
THF / H2O
Na2CO3
82%
3%
< 5%
Pd(OAc)2
XPhos
80
Toluene / H2O
K3PO4
40%
45%
5%
Pd(PPh3)4
None (built-in)
100
Dioxane / H2O
K2CO3
60%
25%
10%
Mechanistic Pathway & Failure Points
Catalytic cycle of the regioselective Suzuki coupling highlighting critical failure points.
Self-Validating Experimental Protocol
This protocol is designed with built-in observational checkpoints to ensure mechanistic integrity throughout the execution.
Title: Regioselective C-3 Arylation of 8-chloro-3-iodoimidazo[1,5-a]pyrazine
Step 1: Reagent Assembly
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-chloro-3-iodoimidazo[1,5-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).
Causality: Using exactly 1.1 equivalents of boronic acid prevents an excess of transmetalating agent from pushing the equilibrium toward C-8 activation once the C-3 position is consumed.
Step 2: Solvent Addition & Degassing
Add a mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL/mmol). Perform three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.
Validation Checkpoint: The solution should shift from a cloudy suspension to a mostly clear mixture as the base dissolves. Strict exclusion of oxygen is validated if the solution does not immediately darken upon catalyst addition.
Step 3: Catalyst Introduction
Under a positive flow of Argon, quickly add Pd(PPh3)4 (5 mol%). Seal the flask and heat the reaction mixture to 50°C in a pre-heated oil bath.
Causality: Adding the catalyst after degassing prevents premature oxidation of Pd(0) to Pd(II) by dissolved oxygen, which would stall the catalytic cycle[3].
Step 4: Reaction Monitoring (The Crucial Validation)
Stir at 50°C for 2–4 hours. Monitor the reaction via LC-MS.
Validation Checkpoint: Locate the mass peak for your product. You must observe a distinct 3:1 isotopic ratio in the [M+H]+ mass spectrum (e.g., M and M+2 peaks). This 3:1 ratio is the signature of a single intact chlorine atom. If the M+2 peak is missing, you have inadvertently cleaved the C-8 chlorine.
Step 5: Workup and Isolation
Once the starting material is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions." Chemical.AI News, 2025.[Link]
Board, J., et al. "Synthesis of Substituted imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies." Organic Letters, 2009.[Link]
RSC Publishing. "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science, 2023.[Link]
Technical Support Center: Troubleshooting 8-Chloro-3-iodoimidazo[1,5-a]pyrazine Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the most common challenges researchers face when functionalizing 8-chloro-3-iodoimidazo[1,5-a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the most common challenges researchers face when functionalizing 8-chloro-3-iodoimidazo[1,5-a]pyrazine (CAS: 1195989-61-7).
This nitrogen-rich bicyclic core is a privileged scaffold in drug discovery, heavily utilized in the development of kinase inhibitors (such as reversible BTK inhibitors) and CNS-active agents[1]. However, its dual-halogenated nature and multiple basic nitrogens present unique synthetic hurdles. Success relies entirely on exploiting the orthogonal reactivity between the C-3 iodine and the C-8 chlorine[2].
Orthogonal reactivity map of 8-chloro-3-iodoimidazo[1,5-a]pyrazine directing site-selective coupling.
FAQ 1: Why am I getting a mixture of C-3 and C-8 coupled products during my Suzuki-Miyaura reaction?
Causality & Diagnosis: Mechanistically, the C–I bond at the 3-position undergoes oxidative addition with palladium much faster than the C–Cl bond at the 8-position. However, if you use highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or elevate the temperature beyond 80°C, the palladium catalyst becomes reactive enough to overcome the activation barrier of the C–Cl bond. This leads to competitive oxidative addition and double coupling[3].
Field-Proven Solution: Dial back the catalytic reactivity. Use a bidentate ligand with a wider bite angle like dppf (e.g.,
Pd(dppf)Cl2
). Keep the reaction temperature strictly between 50°C and 60°C. The C–I bond will react cleanly at this temperature, preserving the C–Cl bond for downstream functionalization.
FAQ 2: LC-MS shows massive protodeiodination (loss of iodine) instead of my desired C-3 coupled product. What is happening?
Causality & Diagnosis: Protodeiodination (yielding 8-chloroimidazo[1,5-a]pyrazine, m/z 153) occurs when the oxidative addition of Pd(0) to the C–I bond is successful, but the subsequent transmetalation step is too slow. The stalled Pd(II) intermediate is eventually protonated by water, protic solvents, or the base. This is highly common when using sterically hindered or electron-poor boronic acids.
Field-Proven Solution:
Switch to strictly anhydrous conditions (e.g., dry 1,4-dioxane).
Change the base from aqueous
Na2CO3
to anhydrous
Cs2CO3
or
K3PO4
.
Add a Cu(I) co-catalyst (e.g., Copper(I) thiophene-2-carboxylate, CuTC) to accelerate the transmetalation step.
FAQ 3: My SNAr reaction at the C-8 position with an aliphatic amine is failing or yielding complex mixtures.
Causality & Diagnosis: The pyrazine ring is
π
-deficient, making the C-8 chlorine susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the high basicity of aliphatic amines can cause unwanted degradation of the imidazopyrazine core if heated excessively (>120°C). Furthermore, if the C-3 iodine is still intact, it can undergo competing side reactions.
Field-Proven Solution: Always perform the C-8 SNAr after the C-3 cross-coupling if your synthetic route allows. Use a non-nucleophilic base like DIPEA in a polar aprotic solvent (NMP or DMF) to stabilize the Meisenheimer complex intermediate, and do not exceed 90°C.
Diagnostic logic tree for troubleshooting failed C-3 Suzuki-Miyaura cross-coupling reactions.
Quantitative Data Summaries
To guide your reaction design, below are summarized optimization metrics based on standard reactivity profiles for this scaffold.
Table 1: Optimization of Suzuki-Miyaura Coupling at C-3 (Targeting Mono-substitution)
Entry
Catalyst System
Temp (°C)
Base / Solvent
Result / Yield
1
Pd(PPh3)4
90
Na2CO3
/ Dioxane:
H2O
35% (Mixture of C-3 and C-8 coupling)
2
Pd2(dba)3
/ XPhos
80
K3PO4
/ Toluene
15% (Extensive over-coupling at C-8)
3
Pd(dppf)Cl2
60
K2CO3
/ Dioxane:
H2O
>85% (Clean C-3 mono-coupling)
4
Pd(dppf)Cl2
60
Cs2CO3
/ Dioxane (Anhydrous)
>90% (Minimizes protodeiodination)
Table 2: Optimization of SNAr at C-8 (Post C-3 Functionalization)
This protocol utilizes a bidentate ligand to prevent C-8 activation and relies on mild heating to ensure complete regiocontrol.
Reagent Preparation: To an oven-dried Schlenk flask, add 8-chloro-3-iodoimidazo[1,5-a]pyrazine (1.0 equiv), the desired boronic acid/ester (1.1 equiv), and
Pd(dppf)Cl2
(0.05 equiv).
Causality Note:
Pd(dppf)Cl2
is selected because its large bite angle promotes rapid reductive elimination, preventing the catalyst from wandering and activating the C-Cl bond.
Solvent & Base Addition: Add anhydrous 1,4-dioxane (0.1 M) and anhydrous
Cs2CO3
(2.0 equiv). Degas the suspension by sparging with Argon for 10 minutes.
Reaction Execution: Heat the mixture to 60°C for 4–6 hours.
Validation Point: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The starting material peak (m/z 279) must disappear. If a peak at m/z 153 is dominant, protodeiodination has occurred—halt the reaction and verify the anhydrous nature of your reagents.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM/MeOH gradient).
Designed for aliphatic amines. If using anilines, switch to Buchwald-Hartwig conditions.
Reagent Preparation: Charge a microwave vial with the C-3 functionalized imidazo[1,5-a]pyrazine intermediate (1.0 equiv) and the aliphatic amine nucleophile (1.5 equiv).
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
Causality Note: NMP is highly polar and stabilizes the negatively charged Meisenheimer complex formed during the SNAr transition state, drastically accelerating the reaction compared to THF or DCM.
Reaction Execution: Seal the vial and heat conventionally or via microwave irradiation to 90°C for 2 hours.
Validation Point: Monitor via LC-MS. The characteristic chlorine isotopic pattern (M / M+2 peaks in a 3:1 ratio) of the starting material should completely disappear, replaced by the product mass.
Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over
Na2SO4
, concentrate, and purify.
References
Board, J., Wang, J.-X., Crew, A. P., Jin, M., Foreman, K., Mulvihill, M. J., & Snieckus, V. (2009). Synthesis of Substituted imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5118–5121.[Link]
Liu, J., Guiadeen, D., Krikorian, A., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198–203.[Link]
Li, X., & Gribble, G. W. (2008). Palladium-Catalyzed Direct Heck Arylation of Dual π-Deficient/π-Excessive Heteroaromatics. Synthesis of C-5 Arylated Imidazo[1,5-a]pyrazines. Organic Letters, 10(14), 3171–3174.[Link]
Technical Support Center: Scale-Up Synthesis of 8-Chloro-3-iodoimidazo[1,5-a]pyrazine
Welcome to the Process Chemistry Support Center. Imidazopyrazine scaffolds, particularly substituted imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyrazines, are highly valued in drug development, frequently serving as core...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. Imidazopyrazine scaffolds, particularly substituted imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyrazines, are highly valued in drug development, frequently serving as core pharmacophores for kinase inhibitors and bacterial type IV secretion system inhibitors[1].
Scaling the synthesis of 8-chloro-3-iodoimidazo[1,5-a]pyrazine[2] from discovery (milligram) to process scale (kilogram) introduces significant challenges regarding regioselectivity, exotherm management, and purification without relying on non-scalable techniques like column chromatography. This guide provides field-proven troubleshooting insights and a self-validating protocol for the electrophilic iodination of 8-chloroimidazo[1,5-a]pyrazine[3].
I. Process Workflow & Mechanistic Pathway
The standard scalable route involves the direct electrophilic aromatic substitution (SEAr) of 8-chloroimidazo[1,5-a]pyrazine using N-iodosuccinimide (NIS). The C-3 position of the imidazo[1,5-a]pyrazine core is the most electron-rich and susceptible to electrophilic attack.
Process flow for the scalable iodination of 8-chloroimidazo[1,5-a]pyrazine.
II. Troubleshooting & FAQs (Process Chemistry)
Q1: We are observing di-iodination and iodination at the C-1 position during scale-up. How do we control regioselectivity?Expert Insight: Causality here is driven by temperature and local concentration gradients. At small scales, rapid heat dissipation masks the highly exothermic nature of the NIS reaction. In a >1 kg reactor, localized "hot spots" during NIS addition increase the kinetic energy of the system, allowing the less nucleophilic C-1 position to react.
Solution: Implement portion-wise addition of NIS over 2-3 hours while maintaining the internal reactor temperature strictly between 0°C and 5°C. Ensure high-shear agitation (e.g., using a pitched-blade turbine) to eliminate local concentration spikes of the iodonium species.
Q2: The reaction mixture darkens significantly, and the isolated product has a brown tint instead of being off-white. What causes this?Expert Insight: The brown coloration is caused by the generation of trace molecular iodine (
I2
) from the decomposition of NIS or the product's C-I bond under light/heat stress.
Solution: The protocol must be a self-validating system: the quench step is critical. You must use a 10% aqueous sodium thiosulfate (
Na2S2O3
) solution. The thiosulfate acts as a specific reducing agent, converting deeply colored
I2
into colorless, water-soluble iodide (
I−
) ions. Furthermore, dry the final product in a vacuum oven at
≤40
°C, shielded from direct light, to prevent homolytic cleavage of the newly formed C-I bond.
Q3: How can we efficiently remove the succinimide byproduct without using silica gel chromatography?Expert Insight: Chromatography is unviable for process scale. Succinimide is highly soluble in water, whereas 8-chloro-3-iodoimidazo[1,5-a]pyrazine has limited aqueous solubility.
Solution: Leverage phase-partitioning. By extracting the product into an organic solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) and performing three aggressive aqueous washes, >99% of the succinimide is partitioned into the aqueous waste stream. Final purity is achieved via crystallization.
III. Quantitative Data: Reagent Selection for Scale-Up
Selecting the correct iodinating agent is critical for balancing yield, safety, and scalability.
Iodinating Reagent
Equivalents Needed
Reaction Temp
Regioselectivity (C-3 : C-1)
Scalability / Safety Profile
Iodine (
I2
) / Base
1.5 - 2.0
20°C - 50°C
Moderate (85:15)
Poor. Requires harsh bases; corrosive to steel reactors.
Iodine Monochloride (ICl)
1.0 - 1.1
-10°C to 0°C
High (92:8)
Moderate. Highly corrosive, difficult to handle at scale.
N-Iodosuccinimide (NIS)
1.05 - 1.1
0°C to 20°C
Excellent (>98:2)
Optimal. Solid, easy to handle, mild exotherm, easily removed byproduct.
IV. Step-by-Step Methodology: Kilogram-Scale Iodination
This protocol is designed for a jacketed glass-lined reactor and avoids non-scalable purification methods.
Materials:
8-Chloroimidazo[1,5-a]pyrazine[3]: 1.0 kg (6.51 mol)
N-Iodosuccinimide (NIS): 1.54 kg (6.84 mol, 1.05 eq)
N,N-Dimethylformamide (DMF): 10.0 L
10% aq. Sodium Thiosulfate (
Na2S2O3
): 5.0 L
Ethyl Acetate (EtOAc) or 2-MeTHF: 15.0 L
Deionized Water: 20.0 L
Step-by-Step Procedure:
Reactor Preparation: Purge a 50 L jacketed reactor with nitrogen (
N2
). Charge the reactor with 8-chloroimidazo[1,5-a]pyrazine (1.0 kg) and DMF (10.0 L).
Dissolution & Cooling: Initiate stirring at 150 RPM. Cool the internal temperature of the reactor to 0°C – 5°C using the jacket chiller. Ensure complete dissolution of the starting material.
Electrophilic Addition: Charge NIS (1.54 kg) in five equal portions over a period of 2.5 hours.
Self-Validating Control: Monitor the internal temperature. Do not add the next portion until the temperature returns to
≤5
°C.
Maturation: Once addition is complete, allow the reaction to warm to 20°C over 1 hour. Stir for an additional 4 hours.
In-Process Control (IPC): Sample the reaction for HPLC analysis. Proceed to quench only when starting material is
≤1.0%
.
Quench: Cool the reactor back to 5°C. Slowly add 10% aq.
Na2S2O3
(5.0 L) over 30 minutes to neutralize active iodine species. The mixture should transition from dark brown to a pale yellow/off-white suspension.
Extraction & Washing: Add EtOAc (15.0 L) and Deionized Water (10.0 L). Stir vigorously for 15 minutes, then allow phases to separate for 30 minutes.
Drain the lower aqueous layer (contains succinimide and DMF).
Wash the upper organic layer twice with Deionized Water (2 x 5.0 L) to remove residual DMF.
Concentration & Crystallization: Transfer the organic layer to a distillation setup. Concentrate under reduced pressure (at
≤40
°C) to approximately 3.0 L. Slowly add heptane (6.0 L) as an anti-solvent over 1 hour to induce crystallization.
Filtration & Drying: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold heptane (2.0 L). Dry the solid in a vacuum oven at 35°C in the dark until constant weight is achieved, yielding 8-chloro-3-iodoimidazo[1,5-a]pyrazine[2].
V. References
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion
Source: nih.gov
URL:
A Comparative Guide to c-Src Kinase Inhibitors: Evaluating the Imidazo[1,5-a]pyrazine Scaffold Against Established Agents
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: c-Src as a Pivotal Target in Oncology The proto-oncogene c-Src, a non-receptor tyrosine kinase, stands as a central node in cellular...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: c-Src as a Pivotal Target in Oncology
The proto-oncogene c-Src, a non-receptor tyrosine kinase, stands as a central node in cellular signaling, orchestrating a multitude of processes including proliferation, survival, migration, and angiogenesis.[1][2] While essential for normal cell function, its deregulation and hyperactivity are frequently implicated in the development, progression, and metastasis of numerous human cancers, such as those of the breast, lung, colon, and pancreas.[3][4] Aberrant c-Src activation can drive oncogenesis and mediate resistance to conventional and targeted therapies, making it a compelling target for drug discovery.[2][5] The primary mechanism of c-Src inhibitors involves binding to the ATP-binding site of the kinase, which prevents the phosphorylation of substrate proteins and blocks downstream signaling pathways like Ras-ERK and PI3K-Akt.[3] Despite extensive preclinical evidence supporting its role in cancer, the clinical efficacy of c-Src inhibitors as monotherapies has been modest, underscoring the need for novel chemical scaffolds with improved potency, selectivity, and combination potential.[1]
This guide provides a comparative analysis of the emerging imidazo[1,5-a]pyrazine scaffold, exemplified by the putative inhibitor 8-chloro-3-iodoimidazo[1,5-a]pyrazine, against a panel of well-characterized c-Src inhibitors. We will delve into their mechanisms, performance data, and the critical experimental workflows required for their rigorous evaluation.
The Imidazo[1,5-a]pyrazine Scaffold: A Promising Avenue for Kinase Inhibition
The imidazo[1,5-a]pyrazine core is a heterocyclic structure that has garnered attention in medicinal chemistry as a scaffold for potent and selective kinase inhibitors. Derivatives of this class have been developed as inhibitors of Bruton's Tyrosine Kinase (BTK) and c-Src, indicating its versatility.[6][7] Specifically, C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as c-Src inhibitors for potential therapeutic use in acute ischemic stroke, demonstrating that this scaffold can yield compounds with significant in vivo efficacy and central nervous system penetration.[8]
While specific experimental data for 8-chloro-3-iodoimidazo[1,5-a]pyrazine as a c-Src inhibitor is not extensively available in the public domain, its structural class suggests potential as a targeted agent. The following sections will compare established c-Src inhibitors to provide a benchmark against which novel compounds from this or other promising scaffolds can be evaluated.
Comparative Analysis of Leading c-Src Inhibitors
A direct comparison of kinase inhibitors requires a multi-faceted approach, examining not only potency against the primary target but also selectivity across the kinome and efficacy in cellular and in vivo models. Here, we compare several key c-Src inhibitors that are either clinically approved or in advanced preclinical development.
Dasatinib: A potent, multi-targeted inhibitor of both Src family kinases and BCR-ABL.[3] Its broad activity profile has led to its approval for chronic myeloid leukemia (CML), but also contributes to off-target effects.[9]
Saracatinib (AZD0530): A dual inhibitor of Src and Abl kinases that has been extensively evaluated in clinical trials for various solid tumors.[1][5] While generally well-tolerated, it has shown limited single-agent efficacy.[1]
Bosutinib: Another dual Src/Abl inhibitor approved for CML.[10] Preclinical studies have shown its ability to reduce tumor volume in breast cancer models.[10]
eCF506: A next-generation inhibitor designed for high potency and selectivity. It functions by locking SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[11][12]
Data Presentation: Potency, Selectivity, and Cellular Activity
The performance of these inhibitors is summarized in the tables below. Table 1 focuses on in vitro kinase inhibitory potency, while Table 2 presents data on cellular anti-proliferative activity.
Table 1: Comparative In Vitro Kinase Inhibitory Potency (IC50/Ki in nM)
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive; HER2+: Human Epidermal Growth Factor Receptor 2-Positive.
The data highlights a critical consideration in c-Src inhibitor development: the trade-off between multi-kinase inhibition and high selectivity. While multi-targeted agents like Dasatinib are potent, they also inhibit other kinases like c-Abl, which can be undesirable for treating solid tumors where Abl may act as a tumor suppressor.[12] Newer agents like eCF506 and research compounds like 'Compound 4' demonstrate that high selectivity for c-Src over c-Abl is achievable and can lead to potent anti-proliferative effects, particularly in TNBC and ER+ breast cancer cell lines, with potentially fewer off-target toxicities.[11][14]
Visualizing the c-Src Signaling Network
To understand the impact of these inhibitors, it is crucial to visualize the c-Src signaling pathway. c-Src acts as a transducer for signals from receptor tyrosine kinases (RTKs) and integrins, activating multiple downstream pathways that drive cancer progression.[1][2][15]
Caption: Workflow for the ADP-Glo c-Src kinase inhibition assay.
Detailed Protocol:
Reagent Preparation: Dilute purified active c-Src enzyme, a suitable peptide substrate (e.g., poly[Glu,Tyr]4:1), ATP, and the test compound (e.g., 8-chloro-3-iodoimidazo[1,5-a]pyrazine) to desired concentrations in kinase reaction buffer.
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations. Add 2 µL of a mix containing the c-Src enzyme and substrate.
Initiation: Add 2 µL of ATP solution to all wells to start the kinase reaction.
Incubation: Incubate the plate at room temperature for 60 minutes.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
[16]6. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.
[16]7. Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus to the kinase activity.
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value using non-linear regression analysis.
Cellular c-Src Activity Assay (Western Blotting)
This protocol assesses the ability of an inhibitor to block c-Src activity within a cellular context by measuring the phosphorylation status of c-Src at its activation loop (Tyrosine 416 in human c-Src) and downstream targets.
[17][18]
Caption: Workflow for Western Blot analysis of c-Src phosphorylation.
Detailed Protocol:
Cell Treatment: Plate a cancer cell line known to have active Src signaling (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere. Treat the cells with the test inhibitor at a range of concentrations for a specified time (e.g., 1-3 hours).
Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
[19][20]3. Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
[18]5. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
[19]6. Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
[21]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Src (e.g., anti-p-Src Y416). A separate blot should be incubated with an antibody for total c-Src as a loading control.
[17]8. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
[18]9. Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
[17]10. Analysis: Quantify the band intensities using image analysis software. Normalize the p-Src signal to the total Src signal to determine the dose-dependent inhibition of cellular Src activity.
Cell Viability / Anti-Proliferative Assay
These assays measure the effect of an inhibitor on the overall health and proliferation of cancer cells. They are fundamental for determining the cytotoxic or cytostatic potential of a compound.
[22][23]
Detailed Protocol (Resazurin Reduction Assay):
Cell Seeding: Seed cancer cells into a 96-well plate at an optimized density and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active, viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.
Measurement: Measure the fluorescence or absorbance using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) value.
[23]
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a c-Src inhibitor in a living organism, providing crucial data on a compound's therapeutic potential.
[24][25]
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Protocol:
Model Establishment: Subcutaneously implant a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).
[26]2. Tumor Growth: Allow tumors to grow to a mean volume of approximately 150-200 mm³.
Randomization: Randomize the animals into cohorts (e.g., n=8-10 mice per group) for treatment with vehicle control or the test inhibitor at various doses.
Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily) for the duration of the study (e.g., 28 days).
Monitoring: Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Tumors can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-Src) or fixed for immunohistochemistry (IHC).
[12][26]
Conclusion and Future Directions
The landscape of c-Src inhibitor development is evolving from broad-spectrum, multi-kinase agents to highly selective and potent molecules. While established inhibitors like dasatinib and saracatinib have paved the way, their clinical success in solid tumors has been limited, partly due to off-target effects and a lack of patient selection biomarkers. [1][5]The development of novel chemical scaffolds, such as the imidazo[1,5-a]pyrazine core, represents a critical strategy for discovering next-generation inhibitors. The true potential of a compound like 8-chloro-3-iodoimidazo[1,5-a]pyrazine can only be unlocked through rigorous characterization using the comprehensive suite of in vitro, cellular, and in vivo assays detailed in this guide. Future research should focus on achieving high selectivity to mitigate toxicity, understanding the specific tumor contexts where c-Src inhibition is most effective, and identifying rational combination strategies to overcome therapeutic resistance.
References
Patsnap Synapse. (2024, June 21). What are SRC inhibitors and how do they work?[Link]
Cree, I. A. (2011). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Signal Transduction and Targeted Therapy, 2(1), 1-8. [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. [Link]
Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2642, 275-288. [Link]
Morgillo, F., & Della Corte, C. M. (2020). c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? International Journal of Molecular Sciences, 21(21), 8233. [Link]
Ahsan, N., & Shah, M. S. A. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers, 15(24), 5678. [Link]
Klutchko, C. D., et al. (2012). Development of a highly selective c-Src kinase inhibitor. ACS Chemical Biology, 7(8), 1393-1398. [Link]
Smith, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17355-17363. [Link]
Ammendola, M., et al. (2021). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. Molecules, 26(11), 3239. [Link]
Finn, R. S. (2008). Src Continues Aging: Current and Future Clinical Directions. Clinical Cancer Research, 14(1), 1-4. [Link]
Giovannetti, E., et al. (2015). Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. Oncotarget, 6(32), 33240-33254. [Link]
O'Hare, T., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology, 12, 645523. [Link]
Amaro, A., et al. (2021). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 81(16), 4346-4359. [Link]
Aeterna Zentaris Inc. (2012). A Discovery Strategy for Selective Inhibitors of c-Src in Complex with the Focal Adhesion Kinase SH3/SH2-binding Region. Journal of Biological Chemistry, 287(31), 26293-26303. [Link]
Baker-Williams, A. J., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols, 4(4), 102712. [Link]
ResearchGate. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. [Link]
Harish, G., et al. (2008). Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays. Journal of Proteome Research, 7(9), 4065-4074. [Link]
ChemRxiv. (2021). Selective and potent PROTAC degraders of c-Src kinase. [Link]
Amaro, A., et al. (2021). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 81(16), 4346-4359. [Link]
ResearchGate. (n.d.). In vivo xenograft models show highly potent suppression of tumor growth...[Link]
Ahsan, N., & Shah, M. S. A. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers, 15(24), 5678. [Link]
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
Kim, D., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 17(2), 333-337. [Link]
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
Tentler, J. J., et al. (2012). Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Letters, 324(2), 117-124. [Link]
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
Currie, K. S., et al. (2013). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 4(11), 1046-1051. [Link]
Comparative Efficacy of Imidazo[1,5-a]pyrazine Analogs: A Technical Guide for Drug Development
Executive Summary & Mechanistic Rationale Imidazo[1,5-a]pyrazines represent a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the development of kinase and enzyme inhibitors. As a S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Imidazo[1,5-a]pyrazines represent a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the development of kinase and enzyme inhibitors. As a Senior Application Scientist, I frequently evaluate these analogs because their core structure provides exceptional hydrogen-bonding capabilities at the kinase hinge region while allowing precise tuning of physicochemical properties (such as pKa and lipophilicity) via substitutions at the 1, 3, and 8 positions[1].
This guide objectively compares the efficacy, selectivity, and pharmacokinetic (DMPK) profiles of different imidazo[1,5-a]pyrazine analogs across three primary therapeutic targets: Bruton's Tyrosine Kinase (BTK), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Indoleamine 2,3-dioxygenase 1 (IDO1).
Comparative Efficacy by Target Class
BTK Inhibition: Covalent vs. Reversible Analogs
The FDA approval of Acalabrutinib validated the imidazo[1,5-a]pyrazine scaffold for targeting BTK in chronic lymphocytic leukemia (CLL)[2]. Acalabrutinib functions as a second-generation, irreversible covalent inhibitor, offering enhanced selectivity and reduced off-target EGFR inhibition compared to first-generation pyrazolo-pyrimidines like Ibrutinib[2]. However, clinical resistance driven by the C481S mutation in BTK necessitates reversible alternatives. Recent developments in 8-amino-imidazo[1,5-a]pyrazines have yielded potent reversible BTK inhibitors. These analogs achieve sub-nanomolar efficacy through specific hydrogen bonding with Ser538 and Asp539 in the hinge region, completely bypassing the need for C481 covalent engagement[1].
IGF-1R/IR Dual Inhibition: The OSI-906 Lineage
In oncology, dual inhibition of IGF-1R and the Insulin Receptor (IR) is critical because tumors co-expressing both receptors can bypass selective IGF-1R blockade. The imidazo[1,5-a]pyrazine derivative OSI-906 (Linsitinib) is a benchmark dual inhibitor[3]. Structural optimization revealed that a hydrogen bond between the quinoline nitrogen of OSI-906 and Lys1003 is critical for its high efficacy[3]. When comparing OSI-906 to bioisosteric alternatives like imidazo[5,1-f][1,2,4]triazines, the imidazo[1,5-a]pyrazine core consistently demonstrates superior baseline potency, though triazine analogs can be optimized to match its robust in vivo antitumor activity and DMPK properties[3].
IDO1 Inhibition: Overcoming CYP Liabilities
Beyond kinases, the imidazo[1,5-a]pyrazine scaffold has been adapted for immuno-oncology targets like IDO1, a heme-containing enzyme. A major hurdle in developing heme-binding inhibitors is off-target Cytochrome P450 (CYP) inhibition. By replacing an imidazo[1,5-a]pyridine core with an imidazo[1,5-a]pyrazine core (shifting the predicted pKa from 4.6 to 7.2), researchers successfully maintained high cellular IDO1 potency while drastically cleaning up the CYP inhibition profile[4]. This demonstrates the scaffold's versatility in optimizing lipophilic ligand efficiency while mitigating toxicity[4].
Quantitative Data Comparison
The following table summarizes the comparative efficacy of key imidazo[1,5-a]pyrazine analogs against their respective targets based on biochemical and cellular assays.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality and eliminate false positives.
Protocol A: TR-FRET Kinase Assay for BTK Selectivity
Causality & Rationale: To confidently differentiate between covalent (Acalabrutinib) and reversible (8-amino analogs) inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. The delayed emission measurement eliminates compound auto-fluorescence (a common false-positive driver).
Self-Validation Mechanism: The assay incorporates a washout step. Covalent inhibitors will maintain >95% inhibition post-washout, whereas reversible imidazo[1,5-a]pyrazines will show a rapid recovery of kinase activity, internally validating the mechanism of action.
Compound Preparation: Prepare a 10-point serial dilution of the imidazo[1,5-a]pyrazine analog in 100% DMSO.
Target Incubation: Incubate recombinant BTK (run parallel plates for wild-type vs. C481S mutant) with the compound for 60 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add ATP (at the predetermined
Km
) and the biotinylated peptide substrate. Rationale: Testing at
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors.
Quench & Detection: Quench the reaction with EDTA after 30 minutes. Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
Data Acquisition: Measure the FRET signal (Emission ratio 665 nm / 615 nm). Calculate IC₅₀ using a 4-parameter logistic fit against a DMSO-only negative control and an Ibrutinib positive control.
Causality & Rationale: Biochemical potency often fails to translate to cellular efficacy due to poor permeability or high plasma protein binding. The human whole blood assay measures the conversion of tryptophan to kynurenine, providing a highly physiologically relevant readout of IDO1 inhibition.
Self-Validation Mechanism: By stimulating blood with LPS/IFN-γ, we induce endogenous IDO1 expression. A parallel cytotoxicity read (e.g., CellTiter-Glo) must be run to ensure that a drop in kynurenine is due to true target inhibition, not compound-induced cell death.
Sample Collection: Collect fresh human whole blood in heparinized tubes.
Target Induction: Stimulate with 50 ng/mL LPS and 50 ng/mL IFN-γ to induce IDO1 expression. Rationale: Unstimulated blood lacks sufficient IDO1; this step creates the assay window.
Treatment: Treat with imidazo[1,5-a]pyrazine analogs (e.g., Compound (R)-100) and incubate for 24 hours at 37°C.
Extraction & Quantification: Centrifuge to isolate plasma, precipitate proteins with trichloroacetic acid, and quantify kynurenine levels via LC-MS/MS.
Normalization: Normalize data against an Epacadostat positive control to determine the cellular IC₅₀[4].
Visualizing the Workflows and Pathways
B-Cell Receptor signaling pathway highlighting BTK inhibition by imidazo[1,5-a]pyrazine analogs.
Self-validating experimental workflow for evaluating imidazo[1,5-a]pyrazine kinase inhibitors.
References
Source: acs.
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
Head-to-Head Comparison of Imidazo[1,5-a]pyrazine Synthesis Methods: A Technical Guide for Drug Discovery
Executive Summary The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. It serves as the core pharmacophore in several high-profile therapeutics, most notably the second-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry. It serves as the core pharmacophore in several high-profile therapeutics, most notably the second-generation Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, as well as potent c-Src and mTOR inhibitors . The unique electron distribution of the bridgehead nitrogen system allows for precise hydrogen-bonding interactions within kinase hinge regions, making it an indispensable building block for drug development professionals.
BCR signaling pathway illustrating BTK inhibition by imidazo[1,5-a]pyrazine derivatives.
Because of its clinical significance, synthetic methodologies for assembling the imidazo[1,5-a]pyrazine core have evolved from harsh, step-intensive classical cyclizations to elegant, atom-economical multicomponent reactions (MCRs). This guide objectively compares the three primary synthetic strategies, providing mechanistic rationale and validated experimental protocols for each.
Method A: Traditional Dehydrative Cyclization (The Industry Standard)
Mechanistic Rationale
The classical approach involves the acylation of an aminomethylpyrazine derivative followed by a dehydrative ring closure. The cyclization is driven by strong dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O). Mechanistically, POCl₃ converts the amide carbonyl oxygen into a highly electrophilic phosphorodichloridate leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, forcing the weakly nucleophilic pyrazine nitrogen to attack intramolecularly, followed by aromatization to yield the imidazo[1,5-a]pyrazine core .
Workflow of traditional stepwise imidazo[1,5-a]pyrazine synthesis via dehydrative cyclization.
Step-by-Step Protocol
Self-Validating System: This protocol relies on the complete conversion of the amide intermediate before cyclization to prevent complex mixture formation and tarring during the harsh POCl₃ step.
Amidation: Dissolve the aminomethylpyrazine precursor (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to act as an acid scavenger.
Cool the mixture to 0 °C and add the desired acid chloride (1.1 equiv) dropwise. (Causality: Dropwise addition controls the exothermic reaction and prevents over-acylation at the pyrazine nitrogens).
Stir at room temperature until TLC indicates complete consumption of the starting amine. Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to isolate the amide intermediate.
Cyclization: Dissolve the crude amide in anhydrous toluene and add POCl₃ (3.0 equiv).
Reflux the mixture (110 °C) for 12–24 hours. (Safety Note: POCl₃ is highly corrosive and toxic; perform strictly in a well-ventilated fume hood).
Quench: Cool to 0 °C and carefully pour the mixture over crushed ice. Neutralize with aqueous NaOH to pH 8 to free the basic imidazo[1,5-a]pyrazine product.
Extract with ethyl acetate, dry, and purify via flash chromatography.
Method B: Sequential Multicomponent Reaction (MCR) (The Modern Approach)
Mechanistic Rationale
To bypass the isolation of intermediates and the use of harsh dehydrating agents, modern approaches utilize sequential three-component reactions (3-CR). A breakthrough method utilizes propargyl amine, 1,2-diaza-1,3-dienes (DDs), and isothiocyanates. The initial condensation forms a highly functionalized 2-thiohydantoin intermediate. Subsequent addition of a non-nucleophilic base (DIPEA) promotes an intramolecular hydroamination of the hydrazonic nitrogen onto the pendant alkyne, forming the fused pyrazine ring in a single pot .
Sequential three-component reaction (3-CR) and base-assisted intramolecular cyclization.
Step-by-Step Protocol
Self-Validating System: The sequential nature requires TLC confirmation of the thiohydantoin intermediate before triggering the cyclization step, ensuring the base does not prematurely degrade the starting materials.
Condensation: Suspend propargyl amine (1.0 equiv) in CHCl₃. Add DIPEA (1.0 equiv) and stir for 30 minutes at room temperature to ensure complete free-basing.
Add the 1,2-diaza-1,3-diene (1.0 equiv) and the isothiocyanate (1.0 equiv) to the suspension.
Stir at room temperature until the formation of the 2-thiohydantoin intermediate is complete (monitored via TLC, typically 2–4 hours).
Cyclization: Once the intermediate is fully formed, add an additional portion of DIPEA (1.5 equiv) directly to the reaction flask. (Causality: DIPEA deprotonates the hydrazonic nitrogen without acting as a competing nucleophile).
Heat the mixture to reflux for 4 hours. Thermal activation combined with the base drives the regioselective intramolecular nucleophilic attack.
Cool to room temperature, remove the solvent under reduced pressure, and purify the highly substituted imidazo[1,5-a]pyrazine via column chromatography.
Method C: Orthoester-Mediated Cyclization (The Niche Approach)
Mechanistic Rationale
For highly functionalized, cyano-substituted derivatives, the cyclization of 3-[(2-amino-1,2-dicyanoethen-1-yl)amino]propenoates with orthoesters provides a highly specific route. The orthoester acts as both the solvent and the electrophilic carbon source (forming C-3 of the final core). Heating drives the elimination of alcohol, forming an imidate intermediate that undergoes rapid intramolecular cyclization to achieve the thermodynamically stable aromatic core .
Step-by-Step Protocol
Suspend the propenoate precursor (1.0 equiv) in an excess of triethyl orthoformate (acts as both solvent and reactant).
Heat the mixture under reflux for 5 hours. (Causality: Continuous reflux drives off the ethanol byproduct, shifting the equilibrium toward the cyclized product).
Cool the reaction mixture to room temperature. The imidazo[1,5-a]pyrazine product typically precipitates directly from the reaction mixture.
Filter the precipitate, wash with cold diethyl ether, and recrystallize from ethanol to obtain the pure product.
Head-to-Head Quantitative Comparison
To guide synthetic route selection, the following table summarizes the performance metrics of each methodology based on established literature parameters.
Metric
Method A: Dehydrative Cyclization
Method B: Sequential MCR
Method C: Orthoester Cyclization
Overall Yield
50% – 80%
60% – 85%
48% – 78%
Atom Economy
Low (Generates POCl₃/Tf₂O waste)
High (Water/Alcohol byproducts)
Moderate (Alcohol byproducts)
Reaction Time
12 – 24 hours
6 – 8 hours
5 hours
Scalability
High (Gram to Kilogram scale)
Moderate (Discovery scale)
Moderate (Discovery scale)
Substrate Scope
Broad (Best for simple substitutions)
Excellent for exocyclic double bonds
Niche (Cyano/Ester substituted)
Environmental Impact
Poor (Toxic reagents, harsh quench)
Good (Mild bases, one-pot)
Fair (Excess orthoester required)
Conclusion & Strategic Recommendations
For process chemistry and scale-up (such as the commercial manufacturing of Acalabrutinib), Method A remains the industry standard due to the robust availability of aminomethylpyrazine building blocks and predictable scalability, despite its poor atom economy.
However, for early-stage drug discovery and SAR library generation , Method B is vastly superior. The multicomponent approach allows medicinal chemists to rapidly introduce diverse functional groups at multiple vectors of the imidazo[1,5-a]pyrazine core in a single pot, significantly accelerating the hit-to-lead optimization phase.
References
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . National Center for Biotechnology Information (PMC).[Link]
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke . Bioorganic & Medicinal Chemistry (PubMed).[Link]
Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base-Assisted Intramolecular Cyclization . RSC Advances.[Link]
Comparative
Benchmarking 8-chloro-3-iodoimidazo[1,5-a]pyrazine Derivatives Against First-Generation Kinase Inhibitors
Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, 8-chloro-3-iodoimidazo[1,5-a]pyrazine (CAS: 1195989-61-7) is recognized not as a therapeutic end-product, but as a highly privileged synthetic in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In modern medicinal chemistry, 8-chloro-3-iodoimidazo[1,5-a]pyrazine (CAS: 1195989-61-7) is recognized not as a therapeutic end-product, but as a highly privileged synthetic intermediate[1]. It serves as the foundational pharmacophore scaffold for synthesizing second-generation covalent kinase inhibitors, most notably the Bruton's Tyrosine Kinase (BTK) inhibitor Acalabrutinib[2]. To objectively benchmark this chemical entity, we must evaluate the pharmacological performance of its direct derivative against first-generation standard-of-care drugs, such as the pyrazolo[3,4-d]pyrimidine-based Ibrutinib[3].
The structural superiority of the imidazo[1,5-a]pyrazine core lies in its exquisite spatial orientation within the ATP-binding pocket of BTK[4]. While both first- and second-generation scaffolds utilize an electrophilic warhead to form an irreversible covalent bond with the Cys481 residue, the imidazo[1,5-a]pyrazine structure minimizes steric clashes and prevents off-target binding to homologous cysteine residues found in EGFR, TEC, and ITK[5]. This structural precision fundamentally alters the drug's safety and efficacy profile.
Signaling Pathway Visualization
To understand the benchmarking data, it is critical to visualize where the imidazo[1,5-a]pyrazine scaffold intervenes in the B-cell receptor (BCR) signaling cascade.
BCR signaling pathway showing targeted BTK inhibition by imidazo[1,5-a]pyrazine derivatives.
Quantitative Benchmarking: Selectivity Profiles
The primary metric for benchmarking the imidazo[1,5-a]pyrazine scaffold against first-generation drugs is kinase selectivity. First-generation inhibitors like Ibrutinib exhibit "promiscuous" binding, leading to severe off-target effects. The data below demonstrates the profound selectivity achieved by utilizing the 8-chloro-3-iodoimidazo[1,5-a]pyrazine building block[3][6].
Table 2: Clinical Translation of Off-Target Inhibition
The biochemical selectivity directly translates to clinical outcomes. The elimination of off-target kinase inhibition resolves the primary adverse events associated with first-generation therapies[4][6].
To generate the IC50 data presented in Table 1, researchers must employ a highly sensitive, self-validating assay. The following protocol outlines the in vitro kinase selectivity profiling using a luminescence-based ADP detection system.
Step-by-step workflow for in vitro kinase selectivity profiling using the ADP-Glo assay system.
Step-by-Step Protocol & Causality
Step 1: Reagent & Kinase Preparation
Dilute recombinant kinases (BTK, EGFR, TEC, ITK) in a specialized kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% BSA, and 1 mM DTT.
Causality: The inclusion of Dithiothreitol (DTT) is critical. It maintains a reductive microenvironment necessary to keep the target Cys481 (and homologous cysteines) in a reduced state, ensuring the covalent warhead of the imidazo[1,5-a]pyrazine derivative can effectively bind[7].
Step 2: Compound Titration
Perform a 10-point serial dilution of the imidazo[1,5-a]pyrazine derivative in DMSO, ranging from 10,000 nM down to 0.1 nM.
Causality: A broad dynamic range is mandatory because the off-target IC50 values for this highly selective scaffold often exceed 1,000 nM. Narrower ranges will fail to capture the upper asymptote of the dose-response curve[3].
Step 3: Time-Dependent Pre-Incubation
Incubate the kinase with the inhibitor for 60 minutes at room temperature prior to adding ATP.
Causality: Because the mechanism relies on irreversible covalent bonding, time-dependent pre-incubation is required. This allows the inhibitor to achieve binding equilibrium and form the covalent bond before high concentrations of ATP are introduced to compete for the pocket.
Step 4: Reaction Initiation
Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. The ATP concentration must be individually calibrated to the Michaelis constant (
Km
) of each specific kinase.
Causality: Normalizing ATP to the
Km
prevents artificially inflated IC50 values caused by varying ATP affinities across different kinases, ensuring an objective "apples-to-apples" comparison between BTK and EGFR/TEC.
Step 5: Detection & Self-Validation
Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Following a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
Self-Validation System: Every microplate must include a vehicle control (100% kinase activity) and a no-enzyme control (background noise). Calculate the Z'-factor for each plate. Only plates yielding a Z'-factor > 0.5 are considered statistically robust for downstream non-linear regression analysis.
References
[2] Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: nih.gov. URL:[Link]
Reproducibility in Kinase Inhibitor Synthesis: A Comparative Guide to 8-Chloro-3-iodoimidazo[1,5-a]pyrazine and Alternative Scaffolds
The imidazo[1,5-a]pyrazine core is a highly privileged, nitrogen-rich heterocyclic scaffold in modern drug discovery, serving as the foundational pharmacophore for numerous small molecule kinase inhibitors ()[1]. These i...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazo[1,5-a]pyrazine core is a highly privileged, nitrogen-rich heterocyclic scaffold in modern drug discovery, serving as the foundational pharmacophore for numerous small molecule kinase inhibitors ()[1]. These inhibitors frequently target critical pathways involving Bruton's Tyrosine Kinase (BTK), c-Src, and the mammalian target of rapamycin (mTOR) ()[2]. Constructing these complex clinical candidates requires a reliable, reproducible synthetic strategy, typically relying on the sequential, orthogonal functionalization of a di-halogenated core.
As a Senior Application Scientist, I frequently observe that the choice of the starting di-halogenated building block dictates the overall yield, chemoselectivity, and reproducibility of the entire synthetic campaign. This guide objectively compares 8-chloro-3-iodoimidazo[1,5-a]pyrazine (CAS: 1195989-61-7) against its brominated and chlorinated alternatives, providing mechanistic causality and self-validating experimental protocols to ensure robust assay performance.
Mechanistic Causality: The Orthogonal Reactivity Advantage
The fundamental challenge in functionalizing a di-halogenated heterocycle is achieving strict regioselectivity during the first cross-coupling event. The superiority of 8-chloro-3-iodoimidazo[1,5-a]pyrazine lies in the significant energetic disparity between its carbon-halogen bonds, which dictates a highly predictable reaction pathway[3].
C3-Iodo Position (Pd-Catalyzed Cross-Coupling): The C–I bond dissociation energy (BDE) is approximately 240 kJ/mol, making it significantly weaker than a C–Br (~280 kJ/mol) or C–Cl (~330 kJ/mol) bond. Consequently, the C3-iodo position undergoes rapid oxidative addition with Palladium(0) species at room temperature or under mild heating. This allows for highly chemoselective Suzuki-Miyaura or Sonogashira couplings without interfering with the C8 position.
C8-Chloro Position (Nucleophilic Aromatic Substitution - SNAr): Positioned adjacent to both the bridgehead nitrogen and the pyrazine nitrogen, the C8 carbon is highly electron-deficient. Once the C3 position is functionalized, the intact C8-chloride is perfectly primed for displacement via SNAr by primary or secondary amines, or for Buchwald-Hartwig amination ()[1].
Using alternative scaffolds, such as 3-bromo-8-chloroimidazo[1,5-a]pyrazine ()[4], narrows the BDE gap between the two reactive sites. This thermodynamic proximity often leads to competitive oxidative addition at the C8 position during the initial cross-coupling, generating complex regioisomeric mixtures that severely compromise batch-to-batch reproducibility.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of three common imidazo[1,5-a]pyrazine building blocks during a standard two-step functionalization workflow (Step 1: C3 Suzuki Coupling; Step 2: C8 SNAr).
Scaffold
C3 Halogen
C8 Halogen
Step 1 Regioselectivity (C3:C8)
Typical Step 1 Yield
Reproducibility Score
8-Chloro-3-iodoimidazo[1,5-a]pyrazine
Iodo
Chloro
>99:1
85–95%
Excellent
3-Bromo-8-chloroimidazo[1,5-a]pyrazine
Bromo
Chloro
~85:15
60–75%
Moderate
1,8-Dichloroimidazo[1,5-a]pyrazine
Chloro
Chloro
Poor (Mixtures)
<40%
Poor
Workflow Visualization
The orthogonal functionalization pathway relies on the distinct reactivity profiles of the C3 and C8 positions. The following diagram maps the logical progression of this synthesis.
Figure 1: Orthogonal sequential functionalization of 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating in-process causality checks and visual confirmations to ensure scientific integrity at every step.
Objective: Selectively arylate the C3 position while preserving the C8-chloride.
Step 1: Reagent Assembly. In a rigorously dried Schlenk flask, combine 8-chloro-3-iodoimidazo[1,5-a]pyrazine (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
Causality: Limiting the boronic acid to a slight 1.05 excess prevents the thermodynamic driving force from pushing a secondary, unwanted coupling at the C8 position.
Step 2: Solvent Degassing. Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the solution via nitrogen sparging for 15 minutes prior to adding the catalyst.
Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Thorough degassing is the single most critical factor for reproducible catalytic turnover.
Step 3: Catalyst Addition & Heating. Add Pd(dppf)Cl2 (0.05 equiv). Heat the reaction mixture to 60°C for 2-3 hours.
Causality: The bidentate dppf ligand provides steric bulk that accelerates reductive elimination, while the mild 60°C temperature is sufficient to activate the weak C–I bond but too low to break the stronger C–Cl bond.
Step 4: Self-Validation Checkpoint. Monitor the reaction via LC-MS.
Validation: The complete disappearance of the starting material mass (m/z 279) and the exclusive appearance of the mono-coupled product mass validate the chemoselectivity. If di-coupled byproducts are observed, it indicates localized overheating or poor stirring.
Objective: Displace the C8-chloride with an amine to finalize the kinase inhibitor core.
Step 1: Reagent Assembly. Dissolve the 3-aryl-8-chloroimidazo[1,5-a]pyrazine intermediate (1.0 equiv) in n-butanol. Add the target amine (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution, preventing the protonation of the incoming amine nucleophile and driving the equilibrium forward. n-Butanol provides a high-boiling, polar protic environment that stabilizes the Meisenheimer complex transition state.
Step 2: Thermal Activation. Heat the mixture to 100°C for 4-6 hours.
Step 3: Self-Validation Checkpoint. Observe the physical state of the reaction.
Validation: The reaction mixture will reliably transition from a pale yellow to a deep orange or red hue as the amine displaces the C8-chloride. Complete conversion is confirmed by TLC (UV 254 nm), which will show a highly fluorescent product spot—a direct result of the extended pi-conjugation across the newly formed 3,8-disubstituted imidazo[1,5-a]pyrazine core.
References
Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2007). "Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke." Bioorganic & Medicinal Chemistry, 15(2), 868-885.[Link]
Alsfouk, A. A. (2024). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Future Medicinal Chemistry, 16(18), 1899-1921.[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 83382723, 3-bromo-8-chloroimidazo[1,5-a]pyrazine." PubChem.[Link]
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 8-Chloro-3-Iodoimidazo[1,5-a]pyrazine
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides essential safety and logistical information for the proper disposal of 8-chloro-3-iodoimidazo[1,5-a]pyrazine, a haloge...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides essential safety and logistical information for the proper disposal of 8-chloro-3-iodoimidazo[1,5-a]pyrazine, a halogenated heterocyclic compound often utilized in kinase inhibitor research and drug development.[1][2][3] Given the limited availability of specific toxicological and environmental fate data for this compound, this document synthesizes established principles for handling hazardous chemical waste, with a focus on halogenated organic molecules and potent biologically active compounds. The procedures outlined are grounded in a precautionary approach, emphasizing risk mitigation in the absence of comprehensive substance-specific data.
It is imperative that all disposal activities comply with local, state, and federal regulations and are conducted in close consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment and Characterization
Key Hazard Considerations:
Halogenated Compound: As a halogenated organic compound, it falls into a category of chemicals that require special disposal considerations to prevent the formation of persistent and toxic byproducts during treatment.[5] Improper disposal of halogenated waste is a significant environmental concern.[4][6]
Potential for Potent Biological Activity: Imidazopyrazine scaffolds are common in pharmacologically active molecules, including kinase inhibitors.[2][3] In the absence of specific toxicity data, it is prudent to treat this compound as a potent, biologically active substance.[5][7][8]
Unknown Toxicity and Ecotoxicity: There is a lack of comprehensive toxicological and ecotoxicological data for 8-chloro-3-iodoimidazo[1,5-a]pyrazine. Heterocyclic compounds, in general, can be toxic to aquatic organisms.[4][9] Therefore, a precautionary principle must be applied, assuming the compound may be harmful to human health and the environment.
Hazard Classification
Presumed Hazard Level (based on structural analogues and compound class)
Rationale
Acute Toxicity
Category 3 or 4 (Harmful if swallowed, in contact with skin, or if inhaled)
General precaution for novel research chemicals.
Skin Corrosion/Irritation
Category 2 (Causes skin irritation)
A common hazard for functionalized aromatic compounds.
Serious Eye Damage/Irritation
Category 2A (Causes serious eye irritation)
A common hazard for functionalized aromatic compounds.
Specific Target Organ Toxicity
Possible
As a kinase inhibitor, it is designed to be biologically active.
Aquatic Toxicity
Presumed to be toxic to aquatic life
Halogenated organic compounds and heterocyclic structures can exhibit ecotoxicity.[4][9]
Personal Protective Equipment (PPE) and Handling
Prior to any handling for disposal, ensure appropriate personal protective equipment is worn.
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Body Protection: A lab coat is mandatory. For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's EHS for specific guidance.
All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Segregation and Waste Stream Management
Proper segregation of chemical waste is a cornerstone of safe and compliant laboratory practice. This is particularly critical for halogenated compounds.
Core Principle: Never mix halogenated waste with non-halogenated waste streams.[10][11] Co-mingling can lead to complex and expensive disposal procedures and may create unforeseen hazards.
Designated Waste Containers:
Solid Waste: All solid waste contaminated with 8-chloro-3-iodoimidazo[1,5-a]pyrazine, including unused or expired compound, contaminated weighing paper, pipette tips, and gloves, must be collected in a designated, clearly labeled hazardous waste container for "Halogenated Solid Waste."
Liquid Waste: Solutions containing 8-chloro-3-iodoimidazo[1,5-a]pyrazine, as well as rinsate from cleaning contaminated glassware, must be collected in a separate, labeled container for "Halogenated Liquid Waste."
All waste containers must be:
Made of a compatible material (e.g., high-density polyethylene - HDPE).
Kept securely closed except when adding waste.
Clearly labeled with "Hazardous Waste" and the full chemical name: "8-chloro-3-iodoimidazo[1,5-a]pyrazine" and any solvents present.
Stored in a designated satellite accumulation area with secondary containment to prevent spills.
Disposal Procedures
The following step-by-step procedures outline the recommended disposal pathway for 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Unused or Expired Solid Compound
Containerization: The original container with the unused or expired compound should be securely sealed.
Labeling: Affix a hazardous waste label to the container, ensuring the chemical name is clearly visible.
Segregation: Place the labeled container in the designated "Halogenated Solid Waste" accumulation container.
EHS Pickup: Arrange for waste pickup through your institution's EHS department.
Contaminated Labware and PPE
Collection: Immediately place all contaminated disposable items (gloves, pipette tips, weighing paper, etc.) into the designated "Halogenated Solid Waste" container.
Decontamination of Non-Disposable Glassware:
Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.
Collect the initial rinsate in the designated "Halogenated Liquid Waste" container.
Subsequent washes with soap and water can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
Liquid Waste (Solutions and Rinsate)
Collection: Carefully pour all solutions containing 8-chloro-3-iodoimidazo[1,5-a]pyrazine and the initial solvent rinsate from glassware decontamination into the designated "Halogenated Liquid Waste" container.
Container Management: Do not overfill the container. Leave adequate headspace for expansion. Keep the container securely capped.
EHS Pickup: Arrange for waste pickup through your institution's EHS department.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure and environmental release.
Evacuate and Secure: Alert others in the immediate area and restrict access.
Assess the Spill: If the spill is large or you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Cleanup (for small, manageable spills):
Wear appropriate PPE.
For solid spills, carefully sweep or wipe up the material and place it in the "Halogenated Solid Waste" container. Avoid generating dust.
For liquid spills, absorb the material with a chemical absorbent pad or other inert material. Place the used absorbent material in the "Halogenated Solid Waste" container.
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Final Disposal Pathway: A Note on Incineration
The recommended final disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[7][12] This process is designed to destroy the organic structure of the compound.
However, the incineration of mixed halogenated compounds (containing both chlorine and iodine) presents a complex challenge. The thermal decomposition of such molecules can potentially lead to the formation of hazardous byproducts, including:
Hydrogen Halides (HCl and HI): These are acidic gases that must be scrubbed from the incinerator's exhaust.
Halogenated Dioxins and Furans: There is a theoretical potential for the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and potentially poly-iodinated or mixed chloro-iodo analogues.[7][8][12] These are highly toxic and persistent organic pollutants.
Therefore, it is critical that the disposal of 8-chloro-3-iodoimidazo[1,5-a]pyrazine is managed by a certified hazardous waste disposal company with experience in handling mixed halogenated waste streams. They will have the appropriate incineration technology and flue gas treatment systems to ensure complete destruction and prevent the release of harmful byproducts.
Logical Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Caption: Disposal workflow for 8-chloro-3-iodoimidazo[1,5-a]pyrazine.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of 8-chloro-3-iodoimidazo[1,5-a]pyrazine is a critical component of laboratory safety and environmental protection. In the absence of complete substance-specific data, a cautious and informed approach is essential. By adhering to the principles of proper hazard assessment, segregation, and the use of certified disposal channels, researchers can ensure that their work does not pose an undue risk to themselves, their colleagues, or the environment.
Always prioritize safety and compliance. When in doubt, consult your institution's Environmental Health and Safety department.
References
Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. (n.d.). PubMed Central (PMC). [Link]
Formation of Polychlorinated Dibenzofurans and Dioxins during Combustion, Electrical Equipment Fires and PCB Incineration. (n.d.). ResearchGate. [Link]
Mechanism of the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from chlorophenols in gas phase reactions. (1989). PubMed. [Link]
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse. [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
U.S. Environmental Protection Agency. (2016, April 4). Mixed Wastes. EPA Archive. [Link]
U.S. Environmental Protection Agency. (2022, November 28). Profile and Management Options for EPA Laboratory Generated Mixed Waste. [Link]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
NSO-heterocyclic PAHs - Controlled exposure study reveals high acute aquatic toxicity. (2023, October 15). PubMed. [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI. [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]
Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.). [Link]
Charles River Laboratories. (n.d.). Genetic Toxicology Studies. [Link]
NASA Technical Reports Server (NTRS). (2017, March 20). Analysis of Mixed Aryl/Alkyl Esters by Pyrolysis Gas Chromatography-Mass Spectrometry in the Presence of Perchlorate. [Link]
Genotoxicity of heterocyclic PAHs in the micronucleus assay with the fish liver cell line RTL-W1. (2014, January 9). PubMed. [Link]
The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. (n.d.). DSpace@MIT. [Link]
U.S. Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 17, Waste Management in a Radioanalytical Laboratory. [Link]
Digital CSIC. (2020, June 22). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. [Link]
Institute for In Vitro Sciences, Inc. (n.d.). Genotoxicity Evaluation of Fragrances and Botanicals using ToxTracker Assay. [Link]
Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). (2023, February 13). PubMed Central (PMC). [Link]
FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. (n.d.). [Link]
Determination of group parameters for organically bound chlorine, bromine and iodine in precipitation. (1997). PubMed. [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
European Chemicals Agency. (n.d.). Guidance in a Nutshell. [Link]
Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. (n.d.). ResearchGate. [Link]
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007, January 15). PubMed. [Link]
European Environment Agency. (2026, February 20). Chemicals. [Link]
European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]
Guidance on information requirements and Chemical Safety Assessment Chapter R.16. (n.d.). NORMAN. [Link]
Characterization of Pyrolysis Oils Using a Combination of GC×GC/TOFMS and GC/HRMS Analysis: The Impact of Data Processing Parameters. (2025, September 4). MDPI. [Link]
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. (2018, July 16). TSI Journals. [Link]
European Chemicals Agency. (n.d.). Compilation of safety data sheets. [Link]
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (n.d.). ResearchGate. [Link]
Personal protective equipment for handling 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with the essential safety, logistical, and operational protocols for handling 8-CHLORO...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with the essential safety, logistical, and operational protocols for handling 8-CHLORO-3-IODOIMIDAZO[1,5-A]PYRAZINE .
In modern drug discovery, imidazo[1,5-a]pyrazine derivatives are highly valued as core scaffolds for synthesizing biologically active compounds, particularly kinase inhibitors[1][2]. However, the very features that make this molecule synthetically useful—its highly reactive halogenated positions—also dictate its hazard profile. This guide does not just list safety steps; it explains the chemical causality behind them, ensuring your laboratory protocols are self-validating and scientifically grounded.
Chemical Profiling & Hazard Assessment
Before handling any reagent, we must understand its physical and chemical nature. 8-chloro-3-iodoimidazo[1,5-a]pyrazine is a di-halogenated heterocycle. The 8-chloro and 3-iodo positions are highly electrophilic, primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)[2].
Because it is highly electrophilic, it readily reacts with nucleophilic biological residues (such as thiols in cysteine or amines in lysine) found in human skin and mucous membranes. This reactivity is the direct cause of its irritant properties.
Particulate nature and chemical reactivity cause severe, immediate damage to corneal tissue.
| H335 | May cause respiratory irritation[4] | Inhalation of fine dust triggers a mucosal inflammatory response in the respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The PPE selected below represents a self-validating barrier system designed specifically for reactive halogenated solids.
Table 3: Required PPE Specifications
PPE Category
Specification
Operational Justification
Eye/Face
Tightly fitting safety goggles (EN 166 / NIOSH)
Safety glasses with side shields are inadequate. Goggles prevent the ingress of reactive airborne dust into the ocular cavity.
Hands
Nitrile gloves (Double-gloved, ≥0.11 mm)
Halogenated aromatics can permeate thin glove materials over time. Double gloving provides a fail-safe against micro-tears.
Body
Flame-resistant lab coat
Protects against incidental contact and static ignition during weighing.
| Respiratory | Fume hood (Face velocity 80-120 fpm) | Primary engineering control. If a hood is unavailable, a P100 particulate respirator is mandatory. |
To ensure absolute safety and maintain the integrity of the chemical, follow this sequential methodology.
Step 1: Engineering Control Verification
Ensure the fume hood is fully operational. Clear the workspace of incompatible materials, particularly strong oxidizing agents.
Causality: Proper airflow captures aerosolized particulates before they reach the operator's breathing zone, mitigating the H335 inhalation hazard.
Step 2: PPE Donning & Anti-Static Preparation
Equip all required PPE. Ground yourself and your equipment. Use an anti-static weighing boat and a grounded stainless steel spatula.
Causality: 8-chloro-3-iodoimidazo[1,5-a]pyrazine is a fine powder. Static charge causes the material to aerosolize or cling to surfaces, drastically increasing exposure risk and reducing weighing accuracy.
Step 3: Weighing & Dispensing
Carefully weigh the required mass inside the fume hood. Immediately transfer the solid into a Schlenk flask or a septum-sealed reaction vial.
Step 4: Inert Atmosphere Purging
Seal the vessel and purge with an inert gas (Argon or Nitrogen).
Causality: The carbon-iodine (C-I) bond is susceptible to oxidative and photolytic degradation[4]. Exposure to ambient oxygen and moisture can cleave this bond, reducing your synthetic yield and generating highly irritating iodine byproducts.
Step 5: Solvent Addition
Add your anhydrous solvent (e.g., DMF, THF) via syringe through the septum.
Causality: Liquid addition completely suppresses dust, instantly transitioning the hazard from an airborne inhalation risk to a strictly contained chemical compatibility risk.
Figure 1: Standard operating workflow for handling halogenated imidazo-pyrazines.
Spill Response and Waste Disposal Plan
Immediate Spill Response (Solid Protocol):
Do not dry sweep. Dry sweeping aerosolizes the reactive powder.
Cover the spill with a damp, chemically inert absorbent material (e.g., wet sand or a damp spill pad) to suppress dust generation.
Carefully scoop the dampened mixture into a sealable, chemically compatible container.
Decontaminate the surface using a solvent compatible with the chemical (e.g., isopropanol), followed by a thorough wash with soap and water.
Waste Disposal Logistics:
All consumables (gloves, weighing boats, wipes) and reaction byproducts contaminated with 8-chloro-3-iodoimidazo[1,5-a]pyrazine must be strictly segregated into Halogenated Organic Waste streams[5].
Causality: Mixing halogenated waste with non-halogenated streams can lead to dangerous exothermic reactions, complicates incineration processes, and violates standard environmental protection regulations.
References
Molaid. "8-chloro-3-iodo-imidazo[1,5-a]pyrazine | 1195989-61-7 Chemical Properties." Available at: [Link]
Semantic Scholar. "One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines." Available at:[Link]
Google Patents. "US8513415B2 - Preparation of C-pyrazine-methylamines and imidazo[1,5-a]pyrazines.